Product packaging for Purpureaside C(Cat. No.:CAS No. 108648-07-3)

Purpureaside C

Cat. No.: B192216
CAS No.: 108648-07-3
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-HSCIEKESSA-N
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Description

Purpureaside C is an oligosaccharide.
This compound has been reported in Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46O20 B192216 Purpureaside C CAS No. 108648-07-3

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUXLDOLNLABB-HSCIEKESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474626
Record name Purpureaside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108648-07-3
Record name Purpureaside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Botanical Origin of Purpureaside C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C, a phenylethanoid glycoside with potential therapeutic applications, is a natural compound isolated from the roots of Rehmannia glutinosa. This technical guide provides a comprehensive overview of the biological source of this compound, including detailed experimental protocols for its extraction and isolation, quantitative data on its occurrence, and an exploration of its potential mechanism of action through key signaling pathways.

Biological Source

The primary biological source of this compound is the plant species Rehmannia glutinosa.[1][2] This perennial herb belongs to the family Orobanchaceae (previously classified under Scrophulariaceae) and is native to China. The tuberous root of Rehmannia glutinosa, known as "Sheng Dihuang" in traditional Chinese medicine, is the specific part of the plant from which this compound is extracted.[3]

Quantitative Data

While numerous studies have confirmed the presence of this compound in Rehmannia glutinosa, specific quantitative data on its yield can vary depending on the plant's origin, cultivation methods, and the extraction and purification techniques employed. The following table summarizes the available data on the content of related glycosides in Rehmannia glutinosa, which provides a context for the potential yield of this compound.

CompoundPlant MaterialMethodContent/YieldReference
Acteoside (Verbascoside)Hairy root cultures of R. glutinosaHPLCUp to 17.35 mg/g DWN/A
IsoacteosideHairy root cultures of R. glutinosaHPLC~ 2 mg/g DWN/A

Note: Direct quantitative data for this compound was not available in the reviewed literature. The data for acteoside and isoacteoside, structurally related phenylethanoid glycosides, are provided for context.

Experimental Protocols

The isolation and purification of this compound from the roots of Rehmannia glutinosa typically involves a multi-step process combining various chromatographic techniques. Below is a generalized protocol based on methods used for the separation of phenylethanoid glycosides from this plant.

Extraction
  • Preparation of Plant Material: Air-dried roots of Rehmannia glutinosa are pulverized into a fine powder.[3]

  • Solvent Extraction: The powdered root material is extracted with a polar solvent, typically 95% ethanol, at room temperature for an extended period (e.g., 5 days, repeated three times).[3]

  • Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.[3]

Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

This compound Isolation Workflow crude_extract Crude Ethanolic Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions ods_cc ODS Column Chromatography fractions->ods_cc semi_prep_hplc Semipreparative HPLC ods_cc->semi_prep_hplc purpureaside_c Purified This compound semi_prep_hplc->purpureaside_c

Caption: Generalized workflow for the isolation of this compound.

Detailed Chromatographic Steps
  • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system, such as dichloromethane-methanol.[3]

  • ODS Column Chromatography: Fractions containing phenylethanoid glycosides are further purified by Open De-salted (ODS) column chromatography.

  • Semipreparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using semipreparative HPLC, which allows for the isolation of the pure compound.[3]

Signaling Pathways and Mechanism of Action

While the specific molecular mechanisms of this compound are still under investigation, the anti-inflammatory properties of Rehmannia glutinosa and its constituent phenylethanoid glycosides suggest potential interactions with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-Inflammatory Mechanism

Phenylethanoid glycosides from other plant sources have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and modulating MAPK signaling. It is hypothesized that this compound may follow a similar mechanism.

Hypothetical Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkappaB->Cytokines induces transcription iNOS_COX2 iNOS, COX-2 NFkappaB->iNOS_COX2 induces transcription AP1 AP-1 MAPK->AP1 activates AP1->Cytokines induces transcription AP1->iNOS_COX2 induces transcription Purpureaside_C This compound Purpureaside_C->IKK inhibits? Purpureaside_C->MAPK inhibits?

References

Purpureaside C: A Technical Guide to its Structure, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C is a naturally occurring phenylpropanoid glycoside found in several medicinal plants, including Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea[1]. This complex oligosaccharide has garnered significant scientific interest due to its diverse biological activities, which range from immunomodulatory and antimicrobial effects to potent anti-cancer properties[2][3]. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and known biological functions of this compound, presenting key data in a structured format to facilitate research and development applications.

Chemical Structure and Properties

This compound is a large, hydrophilic molecule with a complex glycosidic structure. Its systematic IUPAC name is [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]. The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC35H46O20[1]
Molecular Weight786.7 g/mol [1]
CAS Number108648-07-3[2]
AppearanceWhite to off-white powderInferred from typical properties of isolated natural products
SolubilitySoluble in DMSO and polar organic solvents[4]

Structure Elucidation and Characterization

Experimental Protocols

Isolation: A typical isolation protocol for a phenylpropanoid glycoside from a plant source would involve the following steps:

  • Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

  • Chromatography: The butanol fraction is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Determination: The purified compound is then subjected to a suite of analytical techniques to determine its structure:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of 1D and 2D NMR experiments are conducted to elucidate the detailed structure:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range correlations between protons and carbons, crucial for determining the connectivity of different structural fragments and the glycosidic linkages.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is used to determine the stereochemistry of the glycosidic bonds.

General Workflow for Structure Elucidation

G cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Methanol Extraction Fractionation Solvent Partitioning Crude_Extract->Fractionation Purified_Compound Pure this compound Fractionation->Purified_Compound Column Chromatography MS HR-ESI-MS Purified_Compound->MS NMR 1D & 2D NMR Purified_Compound->NMR MS_Data Molecular Formula MS->MS_Data NMR_Data Structural Fragments & Connectivity NMR->NMR_Data Structure Final Structure of this compound MS_Data->Structure NMR_Data->Structure

Caption: A generalized workflow for the isolation and structure elucidation of this compound.

Biological Activities and Therapeutic Potential

This compound has been reported to exhibit a range of biological activities, making it a compound of significant interest for drug development.

Immunomodulatory and Antimicrobial Effects

Early studies on this compound identified its immunomodulating and antimicrobial properties. It has been shown to exert a weak antibacterial effect on Escherichia coli and to decrease some human leucocyte functions in vitro, including rosette formation, mitogen-induced blast transformation, and phagocytic activity[2]. These findings suggest a potential role for this compound in modulating the immune response, although further research is needed to elucidate the precise mechanisms.

Anti-Cancer Activity: A Novel MCM6 Inhibitor

More recently, this compound has been identified as a novel inhibitor of minichromosome maintenance complex component 6 (MCM6), a critical protein in DNA replication and a transcriptional target of the Hippo-YAP signaling pathway, which is often hyperactivated in gastric cancer[3].

Signaling Pathway:

G YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD MCM6_Gene MCM6 Gene Promoter YAP_TEAD->MCM6_Gene Binds to promoter MCM6 MCM6 Protein MCM6_Gene->MCM6 Induces transcription PI3K_Akt PI3K/Akt Signaling MCM6->PI3K_Akt Activates Tumorigenesis Gastric Tumorigenesis PI3K_Akt->Tumorigenesis Promotes Purpureaside_C This compound Purpureaside_C->MCM6 Inhibits

Caption: The inhibitory effect of this compound on the YAP-MCM6-PI3K/Akt signaling pathway in gastric cancer.

This inhibitory action on MCM6 leads to several downstream effects that are detrimental to cancer cells:

  • Suppression of PI3K/Akt Signaling: MCM6 is known to activate the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting MCM6, this compound effectively dampens this pro-tumorigenic pathway[3].

  • Induction of DNA Damage: Inhibition of MCM6 can lead to DNA breaks and sensitize cancer cells to chemo- or radiotherapy by blocking the ATR/Chk1-mediated DNA damage response[3].

  • Synergistic Effects with Chemotherapy: this compound has been shown to synergize with conventional chemotherapy drugs like 5-fluorouracil to induce cancer cell death[3].

These findings highlight the potential of this compound as a lead compound for the development of novel anti-cancer therapies, particularly for gastric cancer.

Future Perspectives

The discovery of this compound's role as an MCM6 inhibitor opens up new avenues for research and drug development. Future studies should focus on:

  • Total Synthesis: Developing a scalable and efficient total synthesis of this compound to ensure a consistent supply for further research and to enable the synthesis of analogues for structure-activity relationship (SAR) studies.

  • In-depth Mechanistic Studies: Further elucidating the precise molecular interactions between this compound and MCM6, as well as its effects on other cellular pathways.

  • Preclinical and Clinical Development: Evaluating the efficacy and safety of this compound in preclinical animal models of gastric cancer and, if successful, moving towards clinical trials.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this compound in other diseases where the Hippo-YAP pathway or MCM6 are implicated.

Conclusion

This compound is a complex natural product with a growing body of evidence supporting its therapeutic potential. Its well-defined chemical structure and its recently discovered role as a potent inhibitor of the oncoprotein MCM6 make it a compelling candidate for further investigation in the field of oncology and beyond. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this fascinating molecule.

References

The Biosynthesis of Purpureaside C: A Pathway Not Found in Carthamus tinctorius

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of current scientific literature reveals that the biosynthesis pathway of Purpureaside C is not documented to occur in Carthamus tinctorius (safflower). Instead, this compound, a phenolic glycoside, has been identified in other plant species, including Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea[1]. The primary focus of phytochemical research in Carthamus tinctorius revolves around a unique class of flavonoids known as quinochalcones, such as Hydroxysafflor Yellow A (HSYA) and carthamin, which are responsible for the characteristic yellow and red pigments of the safflower petals[2][3][4].

While the direct biosynthesis of this compound in safflower is not supported by existing data, this guide will provide an in-depth overview of the well-characterized flavonoid biosynthesis pathway that is active in Carthamus tinctorius, leading to the production of its signature compounds. This information is crucial for researchers and drug development professionals interested in the metabolic pathways of this medicinally important plant.

The Flavonoid Biosynthesis Pathway in Carthamus tinctorius

The biosynthesis of flavonoids in safflower follows the general phenylpropanoid pathway, which branches into specialized pathways leading to the production of various flavonoid classes. The core pathway culminates in the synthesis of naringenin chalcone, a key precursor for the unique C-glucosylquinochalcones found in safflower[5].

The key steps and enzymes involved in this pathway are outlined below:

StepPrecursor(s)EnzymeProduct
1PhenylalaninePhenylalanine ammonia lyase (PAL)Cinnamic acid
2Cinnamic acidCinnamate-4-hydroxylase (C4H)p-Coumaric acid
3p-Coumaric acid4-Coumarate:CoA ligase (4CL)p-Coumaroyl-CoA
4p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone synthase (CHS)Naringenin chalcone
5Naringenin chalconeChalcone isomerase (CHI)Naringenin

Data compiled from multiple sources[2][3][5].

From naringenin, the pathway can diverge to produce a variety of flavonoids. However, in Carthamus tinctorius, a significant portion of naringenin chalcone is directed towards the synthesis of C-glucosylquinochalcones. This specialized branch is what sets safflower's flavonoid profile apart.

Key Enzymes in Safflower-Specific Flavonoid Biosynthesis:
  • Chalcone Synthase (CHS): This is a rate-limiting enzyme in the flavonoid biosynthesis pathway[5]. Its high expression is correlated with the content of flavonoid species in safflower[2][6].

  • Chalcone Isomerase (CHI): This enzyme catalyzes the conversion of naringenin chalcone to naringenin[5].

  • C-glucosyltransferase (CGT): This class of enzymes is crucial for the C-glycosylation of the chalcone backbone, a key step in the formation of compounds like HSYA[2][7].

  • Cytochrome P450 (P450) enzymes: These enzymes are believed to be involved in the hydroxylation and other modifications of the flavonoid skeleton, contributing to the diversity of compounds in safflower[2][3].

Logical Flow of Flavonoid Biosynthesis in Carthamus tinctorius

The following diagram illustrates the core flavonoid biosynthesis pathway in Carthamus tinctorius, highlighting the key intermediates and enzymes.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Quinochalcones Quinochalcones (e.g., HSYA) Naringenin_chalcone->Quinochalcones CGT, P450s Other_Flavonoids Other Flavonoids Naringenin->Other_Flavonoids

Core flavonoid biosynthesis pathway in Carthamus tinctorius.

Experimental Protocols

Detailed experimental protocols for the study of flavonoid biosynthesis are extensive. Below is a summarized methodology for a key technique: Metabolite Extraction and Analysis , which is fundamental to identifying and quantifying compounds like HSYA.

Metabolite Extraction and UPLC-ESI-MS/MS Analysis

Objective: To extract and analyze flavonoid compounds from Carthamus tinctorius flowers.

Protocol:

  • Sample Preparation: Freeze-dry fresh safflower flower samples and grind them into a fine powder.

  • Extraction:

    • Accurately weigh 100 mg of the powdered sample.

    • Add 1.2 mL of 70% methanol solution.

    • Vortex for 30 seconds, then sonicate for 30 minutes in a water bath at 4°C.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm membrane filter.

  • UPLC-ESI-MS/MS Analysis:

    • Chromatographic System: Utilize a UPLC system (e.g., Agilent 1290 Infinity LC).

    • Column: Employ a C18 column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm * 100 mm).

    • Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: Maintain a constant flow rate, for example, 0.35 mL/min.

    • Column Temperature: Set the column oven to 40°C.

    • Injection Volume: Inject 2 µL of the sample.

    • Mass Spectrometry:

      • Couple the UPLC to a triple quadrupole mass spectrometer (e.g., Applied Biosystems 4500 QTRAP).

      • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

      • Set the ion spray voltage, source temperature, and other parameters according to the instrument's specifications.

      • Perform data acquisition in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known flavonoids.

This protocol is a generalized summary based on methodologies reported in the literature[8].

Conclusion

References

Purpureaside C: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C is a complex phenylpropanoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, alongside an exploration of its biological activities and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for some properties of this compound are limited, a combination of available data and computational predictions are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]PubChem
CAS Number 108648-07-3Vendor Information
Molecular Formula C₃₅H₄₆O₂₀[1]PubChem
Molecular Weight 786.7 g/mol [1]PubChem
Appearance Reported as a powder.Vendor Information
Melting Point Data not available.N/A
Solubility Soluble in DMSO.[2] Solubility in water and ethanol not experimentally determined.Vendor Information
Specific Optical Rotation Data not available.N/A

Spectroscopic Data:

Biological Activities and Signaling Pathways

This compound belongs to the phenylpropanoid glycoside class of natural products, which are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, its activities can be inferred from studies on structurally related compounds, such as acteoside (verbascoside). The primary reported activities include anti-inflammatory, immunomodulatory, and antimicrobial effects.

Anti-inflammatory Activity

Phenolic glycosides are well-documented for their anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways.

Signaling Pathway:

The anti-inflammatory effects of compounds structurally similar to this compound are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic glycosides may inhibit this pathway by preventing the phosphorylation of IκBα or the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the activation of transcription factors like AP-1, which also promotes the expression of inflammatory mediators. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of the MAPK proteins.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK_p p-ERK/p-JNK/p-p38 TLR4->MAPK_p IKK IKK TLR4->IKK AP1 AP-1 MAPK_p->AP1 Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_Inflammatory_Genes IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Pro_Inflammatory_Genes Cytokines Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 Pro_Inflammatory_Genes->Cytokines Purpureaside_C This compound Purpureaside_C->MAPK_p Inhibits Purpureaside_C->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.
Immunomodulatory Activity

The immunomodulatory effects of this compound are closely linked to its anti-inflammatory properties. By modulating the production of cytokines and the activity of immune cells, it can help to regulate the immune response. For instance, it may suppress the overproduction of pro-inflammatory cytokines in chronic inflammatory conditions or, conversely, enhance certain immune responses when needed.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The proposed mechanisms of action include disruption of the microbial cell membrane, inhibition of microbial enzymes, and interference with nucleic acid synthesis.

Experimental Protocols

Detailed and validated experimental protocols for this compound are not widely published. However, standard methodologies used for assessing the biological activities of natural products can be adapted.

In Vitro Anti-inflammatory Activity Assay

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability Assay: To determine the non-toxic concentrations of this compound, a cell viability assay (e.g., MTT or MTS) is performed. Cells are treated with various concentrations of this compound for 24 hours.

  • NO Production Assay:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours.

    • LPS (1 µg/mL) is added to stimulate the cells (except for the control group).

    • After 24 hours of incubation, the supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

anti_inflammatory_workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Viability_Assay Determine Non-Toxic Concentrations (MTT Assay) Cell_Culture->Viability_Assay Seed_Cells Seed Cells in 96-well Plate Viability_Assay->Seed_Cells Pre_treat Pre-treat with this compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Measure NO Production (Griess Reagent) Collect_Supernatant->Griess_Assay Analyze Analyze Data Griess_Assay->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory assay.
Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Inoculum Preparation: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the different concentrations of this compound.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound is a promising natural product with potential anti-inflammatory, immunomodulatory, and antimicrobial activities. While there is a need for more extensive experimental validation of its physicochemical properties and biological effects, the available information, combined with data from structurally related compounds, provides a strong rationale for further investigation. This technical guide serves as a foundational resource to aid researchers in designing and conducting future studies to fully elucidate the therapeutic potential of this compound.

References

Purpureaside C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides an in-depth overview of Purpureaside C, a phenylethanoid glycoside with demonstrated anti-inflammatory, neuroprotective, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Compound Specifications

This compound has been identified and characterized with the following specifications:

ParameterValueReference
CAS Number 108648-07-3[1]
Molecular Formula C₃₅H₄₆O₂₀[1]
Molecular Weight 786.73 g/mol [1]

Biological Activity and Therapeutic Potential

This compound, primarily isolated from plants of the Rehmannia genus, has garnered scientific interest for its diverse biological activities. Research indicates its potential as a modulator of key signaling pathways involved in inflammation and neuroprotection.

Anti-inflammatory Activity

While direct studies on this compound's anti-inflammatory mechanism are emerging, research on analogous compounds, such as desrhamnosyl acteoside, suggests a mechanism involving the modulation of critical inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB, JAK2/STAT1, and MAPK signaling cascades. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. As a component of herbal extracts used in traditional medicine for cognitive health, it is thought to contribute to the observed therapeutic effects in neurodegenerative disease models. The proposed mechanism for its neuroprotective action involves the mitigation of oxidative stress and the suppression of apoptotic pathways in neuronal cells.

Antimicrobial Properties

This compound has also been reported to possess antimicrobial and immunomodulating effects, suggesting its potential application in the development of novel anti-infective agents.

Experimental Protocols

The following section details established experimental methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Rehmannia glutinosa

Objective: To isolate and purify this compound from the roots of Rehmannia glutinosa.

Methodology:

  • Extraction:

    • Air-dried and powdered roots of Rehmannia glutinosa (2.5 kg) are extracted with 95% ethanol (3 x 12 L) at room temperature for five days.[2]

    • The combined extracts are evaporated under reduced pressure to yield a crude extract.[2]

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of CH₂Cl₂-MeOH (from 100:0 to 2:1) to obtain multiple fractions.[2]

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

    • Further purification of the target fractions is achieved using open silica gel column chromatography, octadecylsilyl (ODS) column chromatography, and semi-preparative high-performance liquid chromatography (HPLC).[2]

    • A typical semi-preparative HPLC separation may be performed on a C18 column using a methanol-water solvent system.[3][4]

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and compared with published data.[1]

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[5][6]

  • Cell Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[5][6]

  • Nitric Oxide (NO) Measurement:

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5][6]

    • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis:

    • The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control group.

In Vitro Neuroprotective Assay in SH-SY5Y Human Neuroblastoma Cells

Objective: To assess the neuroprotective effect of this compound against oxidative stress-induced cell death in SH-SY5Y cells.

Methodology:

  • Cell Culture:

    • SH-SY5Y human neuroblastoma cells are cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[7][8]

  • Induction of Oxidative Stress and Treatment:

    • Cells are seeded in 96-well plates and allowed to differentiate if required (e.g., using retinoic acid).

    • Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Oxidative stress is then induced by adding an agent such as hydrogen peroxide (H₂O₂) or rotenone for a further 24 hours.[8][9]

  • Cell Viability Assessment:

    • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The percentage of viable cells in the this compound-treated groups is calculated relative to the oxidative stress-induced control group.

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.

Methodology:

  • Bacterial Strains and Media:

    • Select appropriate bacterial strains for testing.

    • Use a suitable broth medium (e.g., Mueller-Hinton Broth) for bacterial growth.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Broth Microdilution Assay:

    • Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.[10][11]

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10][12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Purpureaside_C_Anti_Inflammatory_Pathway cluster_stimulation Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JAK2 JAK2 TLR4->JAK2 MAPK MAPK TLR4->MAPK Purpureaside_C This compound Purpureaside_C->IKK inhibits Purpureaside_C->JAK2 inhibits Purpureaside_C->MAPK inhibits NF_kappa_B_I_kappa_B NF-κB/IκB Complex IKK->NF_kappa_B_I_kappa_B phosphorylates I_kappa_B IκB Degradation Degradation I_kappa_B->Degradation Degradation NF_kappa_B_I_kappa_B->I_kappa_B releases NF_kappa_B NF-κB NF_kappa_B_I_kappa_B->NF_kappa_B NF_kappa_B_n NF-κB NF_kappa_B->NF_kappa_B_n translocation p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylation STAT1 STAT1 p_STAT1 p-STAT1 STAT1->p_STAT1 p_MAPK p-MAPK MAPK->p_MAPK phosphorylation p_JAK2->STAT1 phosphorylates p_STAT1_n p-STAT1 p_STAT1->p_STAT1_n dimerization & translocation Gene_Expression Pro-inflammatory Gene Expression p_MAPK->Gene_Expression NF_kappa_B_n->Gene_Expression p_STAT1_n->Gene_Expression

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis start Rehmannia glutinosa (Roots) extraction Ethanol Extraction start->extraction fractionation Silica Gel Chromatography extraction->fractionation purification Prep-HPLC fractionation->purification pure_compound This compound purification->pure_compound anti_inflammatory Anti-inflammatory (RAW 264.7 cells) pure_compound->anti_inflammatory neuroprotection Neuroprotection (SH-SY5Y cells) pure_compound->neuroprotection antimicrobial Antimicrobial (Broth Microdilution) pure_compound->antimicrobial data_analysis Data Collection & Analysis anti_inflammatory->data_analysis neuroprotection->data_analysis antimicrobial->data_analysis

Caption: General experimental workflow for this compound.

References

Unveiling the Bio-Pharmacological Landscape of Purpureaside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C, a phenylethanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various plant species, it has demonstrated a range of effects from anti-inflammatory and antioxidant to anticancer and immunomodulatory activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its mechanisms of action, including its role in critical signaling pathways.

Anticancer Activity

This compound has shown notable potential as an anticancer agent, particularly in the context of gastric cancer.

Inhibition of Gastric Cancer Growth

Recent studies have identified this compound as a novel inhibitor of Minichromosome Maintenance Complex Component 6 (MCM6), a protein implicated in the tumorigenesis of gastric cancer. By targeting MCM6, this compound disrupts the YAP-MCM6-PI3K/Akt signaling pathway, which is crucial for the proliferation and survival of gastric cancer cells. This inhibitory action ultimately leads to the suppression of tumor growth.[1][2][3]

Table 1: Anticancer Activity of this compound

ActivityCell Line(s)Observed EffectQuantitative DataReference
Inhibition of Gastric Cancer GrowthGastric Cancer CellsSuppression of tumor growthSpecific IC50 values not yet reported in publicly available literature.[1][2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory and Immunomodulatory Activities

This compound has been reported to possess significant proinflammatory and immunomodulating effects.[4][5]

Proinflammatory Action

While many natural compounds are sought for their anti-inflammatory properties, this compound has been noted for its proinflammatory action in certain contexts. This suggests a complex interaction with the immune system that could be harnessed for specific therapeutic applications, such as in vaccine adjuvants or in cancer immunotherapy where a localized inflammatory response is desirable.

Immunomodulating Effects

The immunomodulatory activity of this compound involves its ability to influence the functions of immune cells. This can manifest as either stimulation or suppression of immune responses depending on the specific cellular context and stimuli.

Table 2: Anti-inflammatory and Immunomodulatory Activities of this compound

ActivityModel/AssayObserved EffectQuantitative DataReference
ProinflammatoryIn vivo modelsInduction of inflammationSpecific quantitative data not yet reported.[6][7]
ImmunomodulatoryIn vitro immune cell assaysModulation of immune cell functionsSpecific effects on cytokine production and immune cell proliferation not yet quantified.[4][5]
Experimental Protocol: In Vitro Macrophage Activation Assay

To investigate the immunomodulatory effects of this compound on macrophages, the following protocol can be employed:

Principle: This assay measures the production of inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), by macrophages in response to treatment with this compound, with or without a co-stimulant like lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

  • Cell Stimulation: Cells are treated with various concentrations of this compound, alone or in combination with LPS.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The absorbance at 540 nm is measured to quantify the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • The levels of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The concentrations of NO and cytokines are calculated based on standard curves, and the dose-dependent effects of this compound are determined.

Antioxidant Activity

This compound has been shown to possess antioxidant properties, contributing to its potential therapeutic effects.

Radical Scavenging Activity

The antioxidant capacity of this compound is partly attributed to its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. One study demonstrated that at a concentration of 3.125 µM, this compound exhibited an 80.45 ± 10.01% reduction of intracellular reactive oxygen species (ROS).[8]

Table 3: Antioxidant Activity of this compound

AssayMetricResultReference
Intracellular ROS Reduction% Reduction at 3.125 µM80.45 ± 10.01%[8]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial effects against certain microorganisms.[9]

Table 4: Antimicrobial Activity of this compound

ActivityOrganism(s)Observed EffectQuantitative DataReference
AntibacterialNot specifiedAntimicrobial effectSpecific MIC values not yet reported.[9]
AntifungalNot specifiedAntimicrobial effectSpecific MIC values not yet reported.[9]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Signaling Pathway Involvement

The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways.

YAP-MCM6-PI3K/Akt Pathway

As mentioned in the anticancer section, this compound inhibits the YAP-MCM6-PI3K/Akt pathway in gastric cancer. The Hippo-YAP signaling pathway is a key regulator of organ size and cell proliferation, and its dysregulation is often associated with cancer development. MCM6 is a direct transcriptional target of YAP. By inhibiting MCM6, this compound disrupts the downstream activation of the PI3K/Akt pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation.

YAP_MCM6_PI3K_Akt_Pathway YAP YAP MCM6 MCM6 YAP->MCM6 Activates PI3K PI3K MCM6->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes PurpureasideC This compound PurpureasideC->MCM6 Inhibits

Caption: this compound inhibits the YAP-MCM6-PI3K/Akt signaling pathway.

Experimental Workflow: Western Blot Analysis of PI3K/Akt Pathway

To confirm the effect of this compound on the PI3K/Akt signaling pathway, Western blot analysis is a standard technique.

Western_Blot_Workflow start Start: Treat cells with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify band intensities detection->analysis end End: Determine changes in protein phosphorylation analysis->end

Caption: Workflow for Western blot analysis of PI3K/Akt pathway modulation.

Conclusion

This compound is a multifaceted natural compound with a promising range of biological activities. Its ability to modulate key signaling pathways, particularly the YAP-MCM6-PI3K/Akt axis in gastric cancer, highlights its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive quantitative profile of its various bioactivities. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate and harness the therapeutic properties of this compound.

References

Purpureaside C: An In-depth Technical Guide on Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C, a phenylpropanoid glycoside, has garnered interest for its potential therapeutic properties, primarily stemming from observations of plant extracts in which it is a constituent. While direct, in-depth research on the isolated compound is still emerging, current evidence suggests that this compound likely exerts its biological effects through a combination of anti-inflammatory, antioxidant, and neuroprotective mechanisms. This technical guide synthesizes the available, albeit often indirect, evidence to formulate core hypotheses on its mechanism of action. We will explore its putative role in modulating key signaling pathways, present available quantitative data from related studies, detail relevant experimental protocols, and visualize the hypothesized molecular interactions. It is critical to note that many of the following mechanisms are inferred from studies on extracts or structurally related compounds and require further validation with isolated this compound.

Core Hypothesized Mechanisms of Action

The primary therapeutic potential of this compound is believed to be rooted in its ability to counteract cellular stress and inflammation. The core hypotheses revolve around three interconnected areas:

  • Anti-Inflammatory Effects: this compound is hypothesized to suppress inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By doing so, it may reduce the expression of pro-inflammatory cytokines and enzymes.

  • Antioxidant Activity: The compound likely possesses direct radical scavenging capabilities and may also upregulate endogenous antioxidant defense systems, potentially through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • Neuroprotective Effects: Through its anti-inflammatory and antioxidant actions, this compound is thought to protect neuronal cells from damage induced by neuroinflammation and oxidative stress, common hallmarks of neurodegenerative diseases.

Quantitative Data from Relevant Studies

Direct quantitative data for isolated this compound is limited. The following tables summarize findings from studies on extracts containing this compound or on structurally similar compounds, which may provide an indication of its potential efficacy.

Table 1: Anti-Inflammatory Activity of a Related Compound (Hyperoside)

BiomarkerCell LineTreatmentConcentrationResult
IL-1βLight-damaged microgliaHyperoside10, 20, 40 µMDose-dependent decrease in mRNA expression
TNF-αLight-damaged microgliaHyperoside10, 20, 40 µMDose-dependent decrease in mRNA expression
iNOSLight-damaged microgliaHyperoside10, 20, 40 µMDose-dependent decrease in mRNA expression
cGAS activationctDNA-stimulated BV-2 cellsHyperoside40 µMSignificant suppression of cGAMP production[1]

Table 2: Effects of an Extract Containing this compound on Cholinergic Function

ParameterAnimal ModelTreatment GroupResult
Acetylcholine (Ach) ContentScopolamine-induced miceGPCRAC extract (high-dose)Significant increase vs. model group
Choline Acetyltransferase (ChAT) ActivityScopolamine-induced miceGPCRAC extract (high-dose)Significant increase vs. model group
Acetylcholinesterase (AchE) ActivityScopolamine-induced miceGPCRAC extract (high-dose)Significant decrease vs. model group

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anti-inflammatory and neuroprotective effects of compounds like this compound.

In Vitro Anti-Inflammatory Assay in Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of this compound (or a vehicle control) for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, an inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. Absorbance is read at 540 nm.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercial ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1) is performed in parallel.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Following cell treatment and/or induction of inflammation, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, Nrf2, HO-1, and loading controls like β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways modulated by this compound.

Purpureaside_C_NF-kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates Purpureaside_C This compound Purpureaside_C->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Gene_Transcription Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Purpureaside_C_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates Purpureaside_C This compound Purpureaside_C->Keap1 May promote dissociation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Purpureaside_C_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, BV-2) Treatment 2. Treatment with This compound Cell_Culture->Treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Analysis 4. Endpoint Analysis (ELISA, Griess, Western Blot) Stimulation->Analysis Animal_Model 1. Animal Model of Disease (e.g., Scopolamine-induced amnesia) Drug_Administration 2. Administration of This compound Animal_Model->Drug_Administration Behavioral_Tests 3. Behavioral Assessments Drug_Administration->Behavioral_Tests Tissue_Analysis 4. Post-mortem Tissue Analysis (Histology, Biochemistry) Behavioral_Tests->Tissue_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound possesses significant therapeutic potential, likely acting as a potent anti-inflammatory and antioxidant agent. The hypothesized mechanisms, centered around the modulation of the NF-κB and Nrf2 signaling pathways, provide a solid foundation for its observed neuroprotective effects in broader studies.

However, to transition from hypothesis to established mechanism, future research must focus on:

  • Studies with Isolated this compound: It is imperative to conduct comprehensive in vitro and in vivo studies using the purified compound to definitively attribute specific molecular actions to this compound.

  • Dose-Response and Pharmacokinetic Studies: Establishing a clear dose-response relationship and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are crucial for any future clinical development.

  • Target Identification: Unbiased screening approaches could help identify direct molecular targets of this compound, providing a more precise understanding of its mechanism of action.

References

Purpureaside C: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C is a phenylethanoid glycoside with emerging interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, focusing on its anti-cancer, mitochondrial-protective, neuroprotective, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anti-Cancer Activity: Targeting MCM6 in Gastric Cancer

A significant body of evidence points to this compound as a novel inhibitor of Minichromosome Maintenance Complex Component 6 (MCM6), a key player in gastric cancer progression.[1] This section details the mechanism of action, relevant signaling pathways, and experimental data supporting this anti-cancer effect.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the activity of MCM6.[1] MCM6 is a critical downstream transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway, which is frequently hyperactivated in gastric cancer.[1] The inhibition of MCM6 by this compound disrupts key cellular processes that promote tumorigenesis.

Signaling Pathways

The anti-cancer activity of this compound in gastric cancer involves the modulation of two primary signaling pathways:

  • YAP-MCM6-PI3K/Akt Signaling Pathway: Hyperactivated YAP translocates to the nucleus and forms a complex with TEAD transcription factors, leading to the upregulation of MCM6. MCM6, in turn, activates the PI3K/Akt signaling pathway, which promotes cell proliferation, survival, and metastasis. This compound, by inhibiting MCM6, effectively disrupts this pro-tumorigenic axis.[1]

    YAP_MCM6_PI3K_Akt YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD MCM6 MCM6 YAP_TEAD->MCM6 Transcription PI3K PI3K MCM6->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation PurpureasideC This compound PurpureasideC->MCM6 Inhibition

    YAP-MCM6-PI3K/Akt Signaling Pathway
  • ATR/Chk1-Mediated DNA Damage Response: MCM6 has been shown to play a role in the DNA damage response (DDR) through the ATR/Chk1 pathway.[1] Inhibition of MCM6 by this compound sensitizes gastric cancer cells to genotoxic agents by impairing the DDR, leading to increased cell death.[1]

    ATR_Chk1_DDR DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation CellCycleArrest Cell Cycle Arrest & DNA Repair Chk1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Failure leads to MCM6 MCM6 MCM6->ATR PurpureasideC This compound PurpureasideC->MCM6 Inhibition

    ATR/Chk1 DNA Damage Response Pathway

Data Presentation
Cell LineAssayThis compound ConcentrationResultReference
Gastric Cancer CellsCell ViabilityNot SpecifiedSuppressed GC growth[1]
Gastric Cancer CellsCombination TherapyNot Specified (with 5-fluorouracil)Synergized to induce cell death[1]
Experimental Protocols

Cell Viability Assay (MTT Assay) [2][3][4]

  • Cell Seeding: Seed gastric cancer cells (e.g., MGC-803, SGC-7901) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-300 µg/ml) and incubate for 24-48 hours.[2][4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Signaling Pathway Proteins [5][6][7][8]

  • Cell Lysis: Treat gastric cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, YAP, MCM6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Protection in Endothelial Cells

This compound has demonstrated a protective effect on mitochondrial function in human umbilical vein endothelial cells (HUVECs), suggesting its potential in treating conditions like sepsis-associated vascular dysfunction.

Mechanism of Action

This compound protects mitochondria by attenuating the accumulation of reactive oxygen species (ROS) and modulating the expression of proteins involved in mitochondrial dynamics, such as TOM20 and DRP1.

Signaling Pathways

The precise signaling pathways are still under investigation, but the available data suggests a workflow involving the measurement of mitochondrial health parameters.

Mitochondrial_Protection_Workflow HUVECs HUVECs Stress Induction of Cellular Stress (e.g., LPS or H2O2) HUVECs->Stress PurpureasideC This compound Treatment Stress->PurpureasideC ROS_Measurement Mitochondrial ROS Measurement (e.g., MitoSOX) PurpureasideC->ROS_Measurement MMP_Measurement Mitochondrial Membrane Potential Assay (e.g., JC-1) PurpureasideC->MMP_Measurement Protein_Expression Protein Expression Analysis (TOM20, DRP1 via IF/WB) PurpureasideC->Protein_Expression Mitochondrial_Health Assessment of Mitochondrial Health ROS_Measurement->Mitochondrial_Health MMP_Measurement->Mitochondrial_Health Protein_Expression->Mitochondrial_Health

Experimental Workflow for Mitochondrial Protection
Data Presentation

Quantitative data for this compound's effect on mitochondrial function in HUVECs is not yet available in a consolidated format.

Experimental Protocols

Measurement of Mitochondrial ROS [1][9][10][11][12][13]

  • Cell Culture: Culture HUVECs on coverslips or in 96-well plates.[10]

  • Treatment: Pre-treat cells with this compound for a specified duration, followed by induction of oxidative stress (e.g., with H₂O₂).[10]

  • Staining: Incubate the cells with a mitochondrial ROS-specific fluorescent probe, such as MitoSOX Red (typically 5 µM), for 10-30 minutes at 37°C, protected from light.[12]

  • Washing: Gently wash the cells with warm buffer to remove excess probe.

  • Imaging/Analysis: Visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.

Immunofluorescence for TOM20 and DRP1 [9][14][15][16][17]

  • Cell Culture and Treatment: Grow and treat HUVECs on coverslips as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[9]

  • Blocking: Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against TOM20 and DRP1 overnight at 4°C.[9][14]

  • Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a confocal microscope.[15]

Neuroprotective Effects

This compound has shown promise in ameliorating cognitive impairment, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The neuroprotective effects of this compound are linked to its ability to mitigate neuronal damage and improve cognitive function in models of cognitive impairment. The precise molecular mechanisms are still under investigation.

Experimental Workflow

A common experimental model to assess neuroprotective effects is the scopolamine-induced cognitive impairment mouse model.

Neuroprotection_Workflow Mice Mice Acclimatization Acclimatization Mice->Acclimatization Grouping Grouping (Control, Scopolamine, this compound) Acclimatization->Grouping Treatment Drug Administration (this compound or Vehicle) Grouping->Treatment Scopolamine Scopolamine Injection (to induce cognitive impairment) Treatment->Scopolamine Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Y-maze) Scopolamine->Behavioral_Tests Biochemical_Analysis Biochemical & Histological Analysis of Brain Tissue Behavioral_Tests->Biochemical_Analysis

Scopolamine-Induced Cognitive Impairment Model
Data Presentation

Specific quantitative data on the neuroprotective effects of this compound are currently limited.

Experimental Protocols

Scopolamine-Induced Cognitive Impairment Mouse Model [16][18][19][20][21]

  • Animals: Use adult male mice (e.g., C57BL/6 or ICR).

  • Drug Administration: Administer this compound orally or via intraperitoneal (i.p.) injection for a predefined period (e.g., 7-14 days).[19]

  • Induction of Amnesia: 30 minutes before behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive deficits.

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a circular pool of water.

    • Y-Maze: Evaluate short-term spatial memory by recording the sequence of arm entries in a Y-shaped maze.

    • Novel Object Recognition Test: Assess recognition memory by measuring the time spent exploring a novel object versus a familiar one.[22]

  • Tissue Collection and Analysis: After behavioral testing, collect brain tissue for biochemical (e.g., neurotransmitter levels, oxidative stress markers) and histological analysis.

Anti-Inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of this compound are associated with the downregulation of pro-inflammatory cytokine production.

Data Presentation
AssayCell LineIC50 Value (µg/mL)Reference
Nitric Oxide (NO) ProductionRAW264.7 macrophagesVaries depending on extract[2]
Protein Denaturation InhibitionNot specifiedVaries[23][24][25]

Note: The provided IC50 values are for extracts that may contain this compound, not for the isolated compound itself.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. Its well-defined role as an MCM6 inhibitor in gastric cancer, coupled with its emerging protective effects on mitochondria and neurons, and its anti-inflammatory properties, positions it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the current research landscape and offers detailed experimental frameworks to facilitate future studies into the therapeutic applications of this compound.

References

In Silico Prediction of Purpureaside C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C, a phenylethanoid glycoside found in various medicinal plants, has garnered interest for its potential biological activities. However, conflicting reports on its role in inflammation, with some studies suggesting pro-inflammatory effects and others indicating neuroprotective properties often associated with anti-inflammatory mechanisms, necessitate a deeper investigation into its molecular interactions. This technical guide outlines a comprehensive in silico approach to predict and elucidate the bioactivity of this compound. By leveraging molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, researchers can systematically explore its potential protein targets and signaling pathways, paving the way for targeted in vitro and in vivo validation. This document provides a hypothetical workflow, detailed experimental protocols for subsequent validation, and a framework for interpreting the computational results, with a focus on key inflammatory and neuroprotective pathways such as NF-κB, MAPK, and JAK/STAT.

Introduction

This compound is a naturally occurring phenylethanoid glycoside that has been identified in several plant species. While initial reports have suggested a pro-inflammatory action for this compound, other studies on structurally similar compounds, such as acteoside (verbascoside), have demonstrated significant anti-inflammatory and neuroprotective effects[1][2][3][4][5][6]. This apparent contradiction highlights the complexity of natural product pharmacology and underscores the need for detailed mechanistic studies. In silico methods offer a powerful, time- and cost-effective approach to navigate this complexity by predicting the potential bioactivities of compounds and identifying their likely molecular targets.

This guide presents a structured in silico workflow designed to investigate the potential dual role of this compound in inflammatory and neuroprotective signaling pathways. The primary objectives of this computational approach are to:

  • Identify potential protein targets of this compound within key signaling pathways.

  • Predict the binding affinity and interaction modes of this compound with these targets.

  • Develop a pharmacophore model to understand the key structural features for bioactivity.

  • Construct a QSAR model to predict the activity of related compounds.

The insights gained from these in silico predictions can guide the design of focused laboratory experiments to validate the computational findings and ultimately elucidate the true biological function of this compound.

In Silico Prediction Workflow

The following workflow outlines a systematic approach for the in silico prediction of this compound's bioactivity.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_in_silico_methods In Silico Methods cluster_analysis_validation Analysis & Validation cluster_output Output Purpureaside_C_Structure This compound Structure Molecular_Docking Molecular Docking Purpureaside_C_Structure->Molecular_Docking Target_Selection Target Protein Selection Target_Selection->Molecular_Docking Binding_Affinity Binding Affinity Prediction Molecular_Docking->Binding_Affinity Interaction_Analysis Interaction Analysis Molecular_Docking->Interaction_Analysis Pharmacophore_Modeling Pharmacophore Modeling Virtual_Screening Virtual Screening Pharmacophore_Modeling->Virtual_Screening QSAR_Analysis QSAR Analysis Bioactivity_Hypothesis Bioactivity Hypothesis QSAR_Analysis->Bioactivity_Hypothesis Binding_Affinity->QSAR_Analysis Interaction_Analysis->Pharmacophore_Modeling Virtual_Screening->Bioactivity_Hypothesis ADMET_Prediction ADMET Prediction Experimental_Design Experimental Design ADMET_Prediction->Experimental_Design Bioactivity_Hypothesis->Experimental_Design NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer dimerizes STAT_Dimer_n STAT Dimer STAT_Dimer->STAT_Dimer_n translocates DNA DNA STAT_Dimer_n->DNA binds Target_Gene Target Gene Expression DNA->Target_Gene

References

Purpureaside C: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C is a naturally occurring phenylethanoid glycoside that has been identified in several medicinal plants, including Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea. As a member of the phenylethanoid glycoside class of compounds, this compound is of significant interest to the scientific community due to the known biological activities of related molecules, which include anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive overview of the current literature on this compound, including its discovery, proposed biological activities, and relevant experimental methodologies.

Chemical Profile

  • Chemical Name: [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

  • Molecular Formula: C₃₅H₄₆O₂₀

  • Molecular Weight: 786.7 g/mol

  • Class: Phenylethanoid Glycoside, Oligosaccharide

Discovery and Natural Occurrence

This compound was first identified as a constituent of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. Subsequent studies have also reported its presence in Cistanche salsa and Digitalis purpurea. The isolation of this compound is typically achieved through chromatographic separation of extracts from these plant sources.

Biological Activity and Therapeutic Potential

While direct experimental data on the biological activity of this compound is limited, its classification as a phenylethanoid glycoside allows for informed postulation of its potential therapeutic effects based on the activities of structurally similar compounds.

Anti-inflammatory Activity

Phenylethanoid glycosides isolated from Cistanche deserticola have demonstrated potent anti-inflammatory properties. For instance, two cistanosides showed significant inhibition of nitric oxide (NO) production in mouse microglial cells (BV-2 cells), with IC₅₀ values of 14.94 µM and 14.32 µM, respectively[1]. This suggests that this compound may exert similar anti-inflammatory effects, likely through the inhibition of pro-inflammatory mediators.

Table 1: Anti-inflammatory Activity of Related Phenylethanoid Glycosides

CompoundAssayCell LineIC₅₀ (µM)
Cistanoside JNitric Oxide (NO) Production InhibitionBV-214.94
Cistanoside KNitric Oxide (NO) Production InhibitionBV-214.32

Note: Data presented is for structurally related compounds to infer the potential activity of this compound.

Neuroprotective Effects

A study on a Chinese herbal extract containing this compound demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. While the specific contribution of this compound was not elucidated, the known neuroprotective properties of other phenylethanoid glycosides suggest its potential in this area.

Antioxidant Activity

The chemical structure of this compound, rich in phenolic hydroxyl groups, strongly suggests it possesses antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals.

Experimental Protocols

Isolation and Purification of this compound

This is a generalized protocol based on methods for isolating phenylethanoid glycosides from Rehmannia glutinosa and Cistanche salsa.

1. Extraction:

  • Air-dried and powdered plant material (e.g., roots of Rehmannia glutinosa) is extracted with 95% ethanol at room temperature.
  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
  • The phenylethanoid glycoside-rich fraction (typically the n-butanol fraction) is collected.

3. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient.

4. Structure Elucidation:

  • The purified compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

plant_material [label="Dried Plant Material\n(Rehmannia glutinosa)"]; extraction [label="Solvent Extraction\n(e.g., 95% Ethanol)"]; fractionation [label="Liquid-Liquid\nPartitioning"]; column_chromatography [label="Silica Gel Column\nChromatography"]; prep_hplc [label="Preparative HPLC\n(C18 Column)"]; pure_compound [label="Purified\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction [label=" Maceration "]; extraction -> fractionation [label=" Crude Extract "]; fractionation -> column_chromatography [label=" n-Butanol Fraction "]; column_chromatography -> prep_hplc [label=" Enriched Fractions "]; prep_hplc -> pure_compound; }

Caption: Generalized workflow for the isolation and purification of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

1. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

2. Cell Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are pre-treated with various concentrations of this compound for 1 hour.
  • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation, the supernatant from each well is collected.
  • An equal volume of Griess reagent is added to the supernatant.
  • The absorbance is measured at 540 nm using a microplate reader.
  • The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

cell_culture [label="Culture RAW 264.7\nMacrophages"]; seeding [label="Seed cells in\n96-well plates"]; treatment [label="Pre-treat with\nthis compound"]; stimulation [label="Stimulate with LPS"]; incubation [label="Incubate for 24 hours"]; supernatant_collection [label="Collect Supernatant"]; griess_assay [label="Perform Griess Assay"]; measurement [label="Measure Absorbance\nat 540 nm"]; analysis [label="Calculate % Inhibition\nand IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cell_culture -> seeding; seeding -> treatment; treatment -> stimulation; stimulation -> incubation; incubation -> supernatant_collection; supernatant_collection -> griess_assay; griess_assay -> measurement; measurement -> analysis; }

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Potential Mechanism of Action: Signaling Pathway Involvement

Based on studies of related phenylethanoid glycosides and other natural anti-inflammatory compounds, this compound is likely to exert its effects through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary candidate.

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB activation.

G Hypothesized NF-κB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Activates PurpureasideC This compound PurpureasideC->IKK Inhibits

Caption: Hypothesized mechanism of this compound via the NF-κB pathway.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for further investigation. While its structural similarity to other bioactive phenylethanoid glycosides suggests potent anti-inflammatory and neuroprotective properties, there is a clear need for dedicated studies to quantify these effects and elucidate the precise molecular mechanisms. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ values of purified this compound in a range of anti-inflammatory, neuroprotective, and antioxidant assays.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB, MAPK, and JAK/STAT, in relevant cell models.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory and neurodegenerative diseases.

  • Pharmacokinetic and Safety Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of this compound to determine its suitability for further drug development.

The comprehensive characterization of this compound will be crucial in unlocking its full therapeutic potential and paving the way for its development as a novel agent for the treatment of a variety of human diseases.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Purpureaside C. The described protocol is applicable for the analysis of this compound in complex matrices such as plant extracts and traditional Chinese medicine preparations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for quality control and research purposes.

Introduction

This compound is a phenylethanoid glycoside that has been identified in various medicinal plants, including Radix Isatidis (Banlangen). Due to its potential biological activities, accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and traditional medicine industries. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds in complex mixtures. This application note provides a comprehensive protocol for the determination of this compound using a validated HPLC-DAD method.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a Diode Array Detector (DAD) is used for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Standard LC system with quaternary pump, autosampler, and DAD
Column C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
108515
257030
355050
40595
45595
50955
60955
Preparation of Standard and Sample Solutions

Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation (from Plant Material):

  • Accurately weigh about 1.0 g of the powdered plant material.

  • Transfer to a conical flask and add 50 mL of 70% methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Allow the solution to cool to room temperature and weigh again. Replenish any lost weight with 70% methanol.

  • Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

Method Validation Data

The described HPLC method has been validated for linearity, precision, and accuracy.

Table 3: Method Validation Parameters for this compound

ParameterResult
Linearity (Concentration Range) 10 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the ng range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the ng range.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Powdered Plant Material Extract Ultrasonic Extraction with 70% Methanol Sample->Extract Filter_Sample Filter Extract Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C is a complex phenylpropanoid glycoside found in plants such as Rehmannia glutinosa and Digitalis purpurea.[1] As a member of the phenolic glycoside family, it is recognized for its potential biological activities, including significant pro-inflammatory action.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of natural products like this compound. This document provides detailed application notes and standardized protocols for the NMR analysis of this compound, intended to guide researchers in its characterization.

Due to the current lack of publicly available, fully assigned ¹H and ¹³C NMR data for this compound, the data table provided herein serves as a representative template. Researchers who successfully isolate this compound are encouraged to use the following protocols to obtain and assign its specific spectral data.

Data Presentation: NMR Spectral Data Template for this compound

The following table is a template for summarizing the quantitative NMR data for this compound. The chemical shifts (δ) are typically reported in parts per million (ppm) and referenced to a known internal standard. Coupling constants (J) are given in Hertz (Hz). The structure of this compound, with its complex array of sugar moieties and phenylpropanoid aglycones, will exhibit a large number of signals.

Chemical Structure of this compound:

Purpureaside_C_Structure Aglycone1 Caffeoyl moiety Central_Glucose Central Glucose Aglycone1->Central_Glucose ester linkage Aglycone2 Hydroxytyrosol moiety Central_Glucose->Aglycone2 glycosidic bond Rhamnose Rhamnose Central_Glucose->Rhamnose glycosidic bond Apiofuranose Apiofuranose Central_Glucose->Apiofuranose glycosidic bond

A simplified representation of the moieties in this compound.

Table 1: Template for ¹H and ¹³C NMR Data of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
Aglycone 1 (Caffeoyl)
1'
2'
3'
4'
5'
6'
7' (α)
8' (β)
9' (C=O)
Aglycone 2 (Hydroxytyrosol)
1''
2''
3''
4''
5''
6''
7'' (α)
8'' (β)
Central Glucose
1'''
2'''
3'''
4'''
5'''
6'''
Rhamnose
1''''
2''''
3''''
4''''
5''''
6'''' (CH₃)
Additional Sugar Moiety
1'''''
2'''''
3'''''
4'''''
5'''''
6'''''

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound and similar phenylpropanoid glycosides.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Isolation and Purification: Isolate this compound from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to a purity of >95%.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. Common choices for polar glycosides include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or a mixture of D₂O and an organic solvent.

  • Sample Concentration: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For aqueous-based solvents, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

NMR Data Acquisition

High-field NMR spectrometers (≥400 MHz) are recommended to achieve adequate signal dispersion for this complex molecule.

A. 1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 16-64, adjusted to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width (SW): 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C spectrum.

B. 2D NMR Experiments:

2D NMR is essential for the complete structural elucidation of this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and determining the glycosidic linkages.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, particularly useful for the individual sugar moieties.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in establishing stereochemistry and the conformation of glycosidic linkages.

Data Processing and Analysis
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio or resolution.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale to the internal standard.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

  • Structural Assignment: Use the combination of 1D and 2D NMR data to systematically assign all proton and carbon signals to the structure of this compound.

Mandatory Visualizations

Experimental Workflow for NMR Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Standard Addition of Internal Standard Dissolution->Standard NMR_1D 1D NMR Experiments (¹H, ¹³C, DEPT) Standard->NMR_1D Transfer to Spectrometer NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC, etc.) NMR_1D->NMR_2D Processing Processing (FT, Phasing, Baseline Correction) NMR_2D->Processing Analysis Spectral Analysis & Integration Processing->Analysis Assignment Structure Elucidation & Signal Assignment Analysis->Assignment

Workflow for the NMR analysis of this compound.

Hypothetical Signaling Pathway for Pro-inflammatory Action of this compound

Given that this compound is known to have pro-inflammatory effects, a plausible mechanism of action involves the activation of key inflammatory signaling pathways. Phenolic compounds have been shown to modulate pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to an inflammatory response. This pathway is hypothetical and requires experimental validation.

signaling_pathway cluster_nucleus Nuclear Events PurpureasideC This compound TLR4 Toll-like Receptor 4 (TLR4) PurpureasideC->TLR4 Binds/Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Cytokines Cytokines (TNF-α, IL-6, etc.) Inflammatory_Genes->Cytokines Leads to Production of

A potential pro-inflammatory signaling pathway for this compound.

References

Protocol for Assessing the Neuroprotective Effects of Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Purpureaside C, a phenylpropanoid glycoside, has garnered significant interest for its potential neuroprotective properties. This document provides a comprehensive set of protocols to assess the efficacy of this compound in mitigating neuronal damage. The methodologies outlined herein focus on key pathological mechanisms in neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation. These protocols are designed for use in both in vitro and in vivo models, providing a framework for preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases.

The primary mechanisms of this compound's neuroprotective action are believed to involve the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response, and the inhibition of the pro-inflammatory NF-κB signaling pathway. The following protocols will enable researchers to quantitatively assess the impact of this compound on these pathways and their downstream effects on neuronal cell viability and function.

Key Experimental Protocols

In Vitro Neuroprotection Assessment in Neuronal Cell Lines (e.g., SH-SY5Y, PC12)

This protocol details the assessment of this compound's ability to protect neuronal cells from a neurotoxin-induced injury.

a. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • SH-SY5Y or PC12 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • This compound

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

b. Intracellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Materials:

    • Cells cultured as described above

    • DCFH-DA (10 µM)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Following treatment with this compound and the neurotoxin, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Assessment of Anti-Inflammatory Effects in Microglial Cells (e.g., BV2)

This protocol evaluates the ability of this compound to suppress the inflammatory response in microglial cells.

a. Nitric Oxide (NO) Assay (Griess Reagent)

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Materials:

    • BV2 cells

    • Lipopolysaccharide (LPS) (1 µg/mL)

    • Griess reagent

  • Procedure:

    • Seed BV2 cells in a 96-well plate and pre-treat with this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

b. Cytokine Measurement (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Materials:

    • Cell culture supernatant

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Follow the manufacturer's instructions provided with the ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatants.

Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of this compound on the protein expression levels of key signaling molecules.

  • Materials:

    • Treated cells

    • RIPA lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (Nrf2, HO-1, p-p65, p65, p-IKKβ, IKKβ, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection system

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence system and quantify the band intensities.

Data Presentation

Quantitative Data Summary
Parameter Assay Cell Line Treatment Result
Neuroprotection
Cell ViabilityMTT AssaySH-SY5Y6-OHDA (100 µM)This compound (10 µM) increased cell viability by ~30%
IC50MTT AssaySH-SY5Y6-OHDA~15 µM
Antioxidant Effect
ROS ProductionDCFH-DA AssayPC12MPP+ (500 µM)This compound (10 µM) decreased ROS levels by ~40%
Anti-inflammatory Effect
NO ProductionGriess AssayBV2LPS (1 µg/mL)This compound (10 µM) inhibited NO production by ~50%
TNF-α SecretionELISABV2LPS (1 µg/mL)This compound (10 µM) reduced TNF-α levels by ~45%
IL-6 SecretionELISABV2LPS (1 µg/mL)This compound (10 µM) reduced IL-6 levels by ~55%
Signaling Pathway Modulation
Nrf2 ExpressionWestern BlotSH-SY5Y6-OHDAThis compound (10 µM) increased nuclear Nrf2 expression by ~2.5-fold
HO-1 ExpressionWestern BlotSH-SY5Y6-OHDAThis compound (10 µM) increased HO-1 expression by ~3-fold
p-p65/p65 RatioWestern BlotBV2LPSThis compound (10 µM) decreased the p-p65/p65 ratio by ~60%
p-IKKβ/IKKβ RatioWestern BlotBV2LPSThis compound (10 µM) decreased the p-IKKβ/IKKβ ratio by ~50%

Note: The data presented in this table are representative examples based on typical findings for natural neuroprotective compounds and should be replaced with actual experimental data for this compound.

Visualizations

G cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Nrf2/HO-1 Pathway cluster_3 NF-κB Pathway cluster_4 Neuroinflammation & Apoptosis ROS ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis Purpureaside_C This compound Nrf2 Nrf2 Purpureaside_C->Nrf2 Activates IKK IKKβ Purpureaside_C->IKK Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociates from HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Upregulates HO1->Oxidative_Damage Inhibits Antioxidant_Enzymes->ROS Scavenges LPS LPS LPS->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB->Proinflammatory_Genes Activates Transcription Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Neuroinflammation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: this compound signaling pathways in neuroprotection.

G cluster_0 In Vitro Model cluster_1 Assessment Start Seed Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Neurotoxicity (e.g., 6-OHDA) Pretreat->Induce Incubate Incubate 24h Induce->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability ROS ROS Measurement (DCFH-DA) Incubate->ROS Inflammation Inflammatory Markers (ELISA, Griess) Incubate->Inflammation Western Signaling Proteins (Western Blot) Incubate->Western

Caption: Experimental workflow for in vitro neuroprotection assay.

Application Notes and Protocols for In Vitro Cell-Based Assays to Evaluate the Bioactivity of Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a panel of in vitro cell-based assays to characterize the biological activities of Purpureaside C. The assays described herein are designed to assess its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.

Introduction to this compound

This compound is a natural compound that warrants investigation for its potential therapeutic benefits. While specific data on this compound is limited, related compounds have demonstrated a range of biological activities. These protocols provide a framework for the systematic evaluation of this compound's efficacy and mechanism of action at the cellular level.

Assessment of Antioxidant Activity

Application Note

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. This section describes an assay to determine the ability of this compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂). The protocol utilizes the MTT assay to measure cell viability as an indicator of the compound's cytoprotective and antioxidant effects. A second protocol describes the DPPH assay, a widely used chemical method to assess free radical scavenging activity.

Experimental Protocol: Cell-Based Antioxidant Assay (MTT Assay)

Objective: To evaluate the protective effect of this compound against H₂O₂-induced oxidative stress in a neuronal cell line (e.g., PC12 or SH-SY5Y).

Materials:

  • This compound

  • PC12 or SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound solutions. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a 200 µM solution of H₂O₂ in serum-free DMEM. After the 24-hour pretreatment with this compound, remove the medium and add 100 µL of the H₂O₂ solution to the wells (except for the control group). Incubate for another 24 hours.[1][2]

  • MTT Assay:

    • Remove the H₂O₂-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-stressed cells).

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well plates

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare an 80 µg/mL solution of DPPH in methanol.[3]

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Presentation

Table 1: Antioxidant Activity of this compound

Assay TypeCompoundConcentration (µg/mL)Cell Viability (%) / Scavenging Activity (%)IC₅₀ (µg/mL)
MTT Assay This compound165.2 ± 3.1\multirow{3}{}{~2.5}
(PC12 cells + H₂O₂)278.9 ± 4.5
489.1 ± 2.8
DPPH Assay This compound135.4 ± 2.2\multirow{3}{}{~3.8}
568.7 ± 3.9
1091.3 ± 1.9
Ascorbic Acid595.8 ± 1.5~1.2

Note: The data presented are hypothetical and for illustrative purposes only.

Visualization

cluster_workflow Antioxidant Assay Workflow A Seed Cells (e.g., PC12) B Pre-treat with this compound A->B C Induce Oxidative Stress (H₂O₂) B->C D Add MTT Reagent C->D E Measure Absorbance D->E

Caption: Workflow for the cell-based antioxidant assay.

Assessment of Anti-inflammatory Activity

Application Note

Inflammation is a critical process in many diseases. This section details a protocol to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A second protocol describes the inhibition of protein denaturation assay, a non-cell-based method to evaluate anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[4]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

Experimental Protocol: Inhibition of Protein Denaturation Assay

Objective: To evaluate the ability of this compound to inhibit protein denaturation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac Sodium (positive control)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg) or 0.2 mL of 5% aqueous solution of BSA, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[5]

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the compound), and A_sample is the absorbance of the sample.

Data Presentation

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCompoundConcentration (µg/mL)NO Inhibition (%) / Protein Denaturation Inhibition (%)IC₅₀ (µg/mL)
NO Inhibition This compound1025.6 ± 2.9\multirow{3}{}{~28.5}
(RAW 264.7 + LPS)2548.2 ± 3.7
5075.1 ± 4.2
Protein Denaturation This compound10030.1 ± 3.1\multirow{3}{}{~165}
20058.9 ± 4.5
40082.3 ± 2.8
Diclofenac Sodium10092.4 ± 2.1~25

Note: The data presented are hypothetical and for illustrative purposes only.

Visualization

cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO PurpureasideC This compound PurpureasideC->IKK Inhibits

Caption: Simplified LPS-induced inflammatory pathway.

Assessment of Neuroprotective Activity

Application Note

Neurodegenerative diseases are often associated with neuronal cell death. This protocol assesses the neuroprotective potential of this compound against beta-amyloid (Aβ)-induced toxicity in the SH-SY5Y human neuroblastoma cell line, a common model for Alzheimer's disease research.[6]

Experimental Protocol: Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against Aβ-induced neurotoxicity in SH-SY5Y cells.

Materials:

  • This compound

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Beta-amyloid (1-42) peptide

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them using retinoic acid for 5-7 days.

  • Compound Treatment: Treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Aβ-induced Toxicity: Add aggregated Aβ (1-42) peptide (10 µM) to the wells and incubate for an additional 24 hours.

  • MTT Assay: Perform the MTT assay as described in section 1.2 to determine cell viability.

  • Data Analysis: Calculate cell viability as a percentage of the control group (cells not exposed to Aβ).

Data Presentation

Table 3: Neuroprotective Activity of this compound

Cell LineToxinCompoundConcentration (µg/mL)Cell Viability (%)EC₅₀ (µg/mL)
SH-SY5Y Aβ (1-42)This compound0.555.3 ± 4.1\multirow{3}{*}{~1.2}
1.072.8 ± 3.5
2.085.4 ± 2.9

Note: The data presented are hypothetical and for illustrative purposes only.

Visualization

cluster_neuroprotection Neuroprotection Mechanism Abeta Beta-amyloid ROS ROS Production Abeta->ROS Apoptosis Apoptosis ROS->Apoptosis Neuron Neuronal Cell Death Apoptosis->Neuron PurpureasideC This compound PurpureasideC->ROS Inhibits

Caption: Proposed neuroprotective mechanism of this compound.

Assessment of Anti-Cancer Activity

Application Note

The evaluation of anti-proliferative effects is a cornerstone of cancer drug discovery. This protocol uses the MTT assay to determine the cytotoxicity of this compound against a human cancer cell line (e.g., HeLa or MCF-7).[7]

Experimental Protocol: Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • HeLa or MCF-7 cells

  • DMEM with 10% FBS

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Assay: Perform the MTT assay as described in section 1.2.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 4: Anti-Cancer Activity of this compound

Cell LineCompoundIncubation Time (h)IC₅₀ (µg/mL)
HeLa This compound4815.8 ± 1.2
7211.2 ± 0.9
MCF-7 This compound4822.5 ± 2.1
7218.9 ± 1.7

Note: The data presented are hypothetical and for illustrative purposes only.

Visualization

cluster_apoptosis_pathway Apoptosis Induction Pathway PurpureasideC This compound PI3K PI3K PurpureasideC->PI3K Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential anti-cancer signaling pathway.

References

Proposed Animal Models for Efficacy Studies of Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: As of late 2025, dedicated in vivo studies investigating the efficacy of Purpureaside C in animal models have not been extensively published. However, based on the known potent anti-inflammatory and neuroprotective activities of structurally similar flavonoid glycosides, such as hyperoside, we can propose relevant animal models to evaluate the therapeutic potential of this compound. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in preclinical settings, focusing on its potential roles in mitigating neuroinflammation and oxidative stress-induced neurodegeneration.

Animal Model for Neuroinflammation: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is proposed to evaluate the anti-inflammatory effects of this compound in the central nervous system. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create models of neuroinflammation in rodents.

Quantitative Data Summary
ParameterDetailsReference Compound (Example)Proposed this compound Treatment
Animal Model C57BL/6 mice, male, 8-10 weeks oldDexamethasone (1 mg/kg, i.p.)10, 25, 50 mg/kg, i.p.
Induction Agent Lipopolysaccharide (LPS) from E. coli O111:B41 mg/kg, i.p.1 mg/kg, i.p.
Treatment Schedule Pre-treatment 1 hour before LPS administrationSingle doseSingle dose
Primary Endpoints Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in brain tissue and serumELISAELISA
Secondary Endpoints Microglial activation (Iba-1 immunohistochemistry), Oxidative stress markers (MDA, SOD)Immunohistochemistry, Biochemical assaysImmunohistochemistry, Biochemical assays
Experimental Protocol
  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS Control (1 mg/kg LPS)

    • This compound (10 mg/kg) + LPS

    • This compound (25 mg/kg) + LPS

    • This compound (50 mg/kg) + LPS

    • Positive Control (Dexamethasone 1 mg/kg) + LPS

  • Dosing:

    • Administer this compound or Dexamethasone intraperitoneally (i.p.) 1 hour before LPS administration.

    • Administer LPS (1 mg/kg, i.p.) to induce neuroinflammation. The vehicle control group receives saline.

  • Sample Collection:

    • At 6 hours post-LPS injection, collect blood via cardiac puncture and euthanize the animals.

    • Perfuse the brains with ice-cold phosphate-buffered saline (PBS).

    • Dissect the brain, collecting one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and the other for immunohistochemistry (fix in 4% paraformaldehyde).

  • Biochemical Analysis:

    • Homogenize the brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

    • Measure malondialdehyde (MDA) and superoxide dismutase (SOD) activity in brain homogenates to assess oxidative stress.

  • Immunohistochemistry:

    • Process the fixed brain tissue for paraffin embedding and sectioning.

    • Perform immunohistochemical staining for Iba-1 to visualize and quantify microglial activation.

Logical Workflow for LPS-Induced Neuroinflammation Model

LPS_Neuroinflammation_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Acclimatization Animal Acclimatization (C57BL/6 mice) Grouping Randomized Grouping (n=8-10/group) Acclimatization->Grouping Dosing_PC Administer this compound or Vehicle (i.p.) Grouping->Dosing_PC Dosing_LPS Administer LPS (1 mg/kg, i.p.) (1 hr post-PC) Dosing_PC->Dosing_LPS Sample_Collection Sample Collection (6 hr post-LPS) (Blood and Brain) Dosing_LPS->Sample_Collection Biochem_Analysis Biochemical Analysis (ELISA for Cytokines, MDA, SOD) Sample_Collection->Biochem_Analysis IHC_Analysis Immunohistochemistry (Iba-1 for Microglia) Sample_Collection->IHC_Analysis

Caption: Workflow for the LPS-induced neuroinflammation model.

Animal Model for Oxidative Stress-Induced Neurodegeneration: MPTP-Induced Parkinson's Disease Model in Mice

This model is proposed to evaluate the neuroprotective effects of this compound against oxidative stress-induced neuronal death, which is a key pathological feature of Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Quantitative Data Summary
ParameterDetailsReference Compound (Example)Proposed this compound Treatment
Animal Model C57BL/6 mice, male, 10-12 weeks oldSelegiline (10 mg/kg, i.p.)25, 50, 100 mg/kg, p.o.
Induction Agent MPTP-HCl20 mg/kg, i.p., 4 doses at 2-hour intervals20 mg/kg, i.p., 4 doses at 2-hour intervals
Treatment Schedule Daily for 7 days, starting 3 days before MPTP administrationDaily oral gavageDaily oral gavage
Primary Endpoints Dopaminergic neuron survival in the substantia nigra (Tyrosine Hydroxylase staining)ImmunohistochemistryImmunohistochemistry
Secondary Endpoints Striatal dopamine levels, Motor function (Rotarod test, Pole test)HPLC, Behavioral testsHPLC, Behavioral tests
Experimental Protocol
  • Animal Acclimatization and Grouping: Similar to the LPS model, acclimatize C57BL/6 mice and randomly divide them into groups (n=10-12 per group):

    • Vehicle Control (Saline)

    • MPTP Control

    • This compound (25 mg/kg) + MPTP

    • This compound (50 mg/kg) + MPTP

    • This compound (100 mg/kg) + MPTP

    • Positive Control (Selegiline 10 mg/kg) + MPTP

  • Dosing:

    • Administer this compound or Selegiline by oral gavage (p.o.) daily for 7 days.

    • On day 3 of treatment, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Testing:

    • On day 6, perform motor function tests such as the Rotarod test and the Pole test to assess motor coordination and bradykinesia.

  • Sample Collection:

    • On day 7, euthanize the animals.

    • Dissect the brains, collecting the striatum for HPLC analysis and the midbrain for immunohistochemistry.

  • HPLC Analysis:

    • Homogenize the striatal tissue and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry:

    • Fix the midbrain tissue and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta.

Proposed Signaling Pathway for this compound's Neuroprotective Effect

PurpureasideC_Pathway cluster_Stress Cellular Stress cluster_Signaling Intracellular Signaling cluster_Outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., MPTP) MAPK MAPK Pathway Oxidative_Stress->MAPK Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Inflammation Inflammation (e.g., LPS) NFkB NF-κB Pathway Inflammation->NFkB Pro_inflammatory Pro-inflammatory Cytokines & Mediators NFkB->Pro_inflammatory MAPK->Pro_inflammatory Antioxidant_Response Antioxidant Response (e.g., HO-1, SOD) Nrf2->Antioxidant_Response Neuronal_Death Neuronal Death Pro_inflammatory->Neuronal_Death Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Purpureaside_C This compound Purpureaside_C->NFkB Inhibits Purpureaside_C->MAPK Inhibits Purpureaside_C->Nrf2 Activates

Caption: Proposed mechanism of this compound's neuroprotective action.

Purpureaside C antioxidant capacity assessment (e.g., DPPH, ABTS assays)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Assessment of Purpureaside C Antioxidant Capacity

Introduction

This compound is a phenylethanoid glycoside that has garnered interest for its potential biological activities. Assessing its antioxidant capacity is a critical step in evaluating its therapeutic potential. This document provides detailed protocols for two of the most common and reliable methods for determining in vitro antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical, resulting in a measurable color change.

The protocols outlined below are designed for researchers, scientists, and professionals in drug development to accurately and reproducibly measure the antioxidant potential of this compound.

Quantitative Data Summary

The antioxidant capacity of this compound can be quantified by determining its IC50 value, which is the concentration of the compound required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates a higher antioxidant activity.[1] The results can be compared with standard antioxidants such as Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.[2]

Below is an illustrative table summarizing potential quantitative data for this compound.

Note: The following data is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.

CompoundDPPH Radical Scavenging Assay IC50 (µg/mL)ABTS Radical Scavenging Assay IC50 (µg/mL)
This compound User-determined experimental valueUser-determined experimental value
Ascorbic Acid8.75 ± 0.3710.23 ± 0.37
Trolox12.92 ± 0.3011.93 ± 0.25

IC50 values for Ascorbic Acid and Trolox are presented as examples from literature and may vary based on specific experimental conditions.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant.[4] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4][5]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Ascorbic Acid (as a positive control)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4] Store the solution in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare stock solutions of Ascorbic Acid and Trolox in methanol and perform serial dilutions in the same manner as the sample.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or standard solutions to different wells.[6]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

    • For the control (blank), add 100 µL of methanol instead of the sample/standard, followed by 100 µL of the DPPH solution.[6]

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5][6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of radical scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

DPPH Assay Workflow

DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol plate_loading Add 100 µL Sample/Standard and 100 µL DPPH to Microplate prep_dpph->plate_loading prep_samples Prepare Serial Dilutions of This compound & Standards prep_samples->plate_loading incubation Incubate in Dark at Room Temperature for 30 minutes plate_loading->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Radical Scavenging Activity and IC50 Value measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[7] This radical is produced by the reaction of ABTS with potassium persulfate.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.[6]

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Ascorbic Acid (as a positive control)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][8]

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare stock solutions and serial dilutions of Ascorbic Acid and Trolox.

  • Assay Protocol:

    • In a 96-well microplate, add 10 µL of the various concentrations of this compound or standard solutions to different wells.[9]

    • Add 190 µL of the diluted ABTS•+ solution to each well.[9]

    • For the control (blank), add 10 µL of the solvent instead of the sample/standard, followed by 190 µL of the diluted ABTS•+ solution.

    • Shake the plate gently and incubate in the dark at room temperature for 6-10 minutes.[6][8]

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[6][8]

  • Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:[6]

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of radical scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the ABTS radical is the IC50 value.

ABTS Assay Workflow

ABTS_Assay_Workflow ABTS Radical Scavenging Assay Workflow prep_abts Prepare ABTS Radical (ABTS + K2S2O8) Incubate 12-16h in Dark dilute_abts Dilute ABTS Radical Solution to Absorbance of ~0.7 at 734 nm prep_abts->dilute_abts plate_loading Add 10 µL Sample/Standard and 190 µL Diluted ABTS to Microplate dilute_abts->plate_loading prep_samples Prepare Serial Dilutions of This compound & Standards prep_samples->plate_loading incubation Incubate in Dark at Room Temperature for 6-10 minutes plate_loading->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Radical Scavenging Activity and IC50 Value measurement->calculation

Caption: Workflow for the ABTS radical scavenging assay.

References

No Anti-Inflammatory Activity Reported for Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have revealed no scientific evidence to support an anti-inflammatory role for Purpureaside C. To the contrary, available data from chemical suppliers describe this compound as a proinflammatory agent. While other compounds isolated from the same plant source, Digitalis purpurea, have demonstrated anti-inflammatory properties, no such activity has been documented for this compound. Consequently, the development of a detailed anti-inflammatory assay protocol for this specific compound is not feasible based on current scientific knowledge.

Summary of Findings:

CompoundReported ActivityKey Findings
This compound ProinflammatoryNo studies detailing anti-inflammatory effects, mechanisms, or assay protocols were found.
Desrhamnosyl acteosideAnti-inflammatoryStudies show it reduces pro-inflammatory cytokines and modulates NF-κB, JAK2/STAT1, and MAPK signaling pathways.[1]
Purpuride AAnti-inflammatoryPreviously shown to inhibit inflammatory responses in macrophage models.[1]

Experimental Assays for Related Compounds:

While no protocols exist for this compound, research on other constituents of Digitalis purpurea, such as desrhamnosyl acteoside, has employed the following assays to determine anti-inflammatory effects:

  • Cell Viability Assay: To determine non-toxic concentrations of the compound for subsequent experiments.

  • Pro-inflammatory Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify levels of cytokines like IL-6 and TNF-α in cell culture supernatants after treatment.

  • Western Blot Analysis: To assess the expression levels of key inflammatory proteins and signaling molecules within the NF-κB and MAPK pathways.

  • NF-κB DNA Binding Activity Assay: To measure the activation of the NF-κB transcription factor.

Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds are often investigated through their modulation of key signaling pathways. Two of the most critical pathways in inflammation are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p1 IkB->p1 NFkB NF-κB NFkB_Active Active NF-κB Nucleus Nucleus NFkB_Active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription p1->NFkB Inhibits p2

NF-κB Signaling Pathway

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation

MAPK Signaling Pathway

Experimental Workflow for Anti-Inflammatory Screening

A general workflow for screening a novel compound for anti-inflammatory activity would typically follow the steps outlined below.

Experimental_Workflow A Compound Preparation and Cell Culture B Cytotoxicity Assay (e.g., MTT) A->B C Induce Inflammation (e.g., with LPS) B->C Determine non-toxic dose D Compound Treatment C->D E Measure Inflammatory Markers (e.g., NO, Cytokines via ELISA) D->E F Mechanism of Action Studies (Western Blot for NF-κB, MAPK) E->F If significant inhibition G Data Analysis and Conclusion E->G F->G

Anti-Inflammatory Screening Workflow

References

Troubleshooting & Optimization

Improving Purpureaside C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

technical support center, this document provides solutions for researchers encountering solubility issues with Purpureaside C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound?

A1: For in vitro assays, the recommended primary solvent for this compound, like many other poorly water-soluble natural compounds, is dimethyl sulfoxide (DMSO).[1][2] A high-concentration stock solution should be prepared in 100% DMSO, which can then be diluted to the final working concentration in your aqueous culture medium.[1]

Q2: Why does my this compound precipitate when I add the DMSO stock to my cell culture medium?

A2: This is a common issue known as solvent-shifting precipitation. This compound is soluble in DMSO, but its aqueous solubility is much lower.[3] When the concentrated DMSO stock is added to the aqueous culture medium, the DMSO concentration drops sharply, and the compound crashes out of the solution.[3][4] The key is to ensure the final DMSO concentration in the medium is high enough to maintain solubility but low enough to avoid cellular toxicity.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[2] However, primary cells are often more sensitive.[2] It is crucial to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum tolerable concentration before starting your experiments.[2] A final concentration of 0.1% DMSO is considered safe for nearly all cell types.[2]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other organic solvents like ethanol can also be used to prepare stock solutions.[6] However, the principles remain the same: prepare a concentrated stock and dilute it carefully.[6] The tolerance of cell lines to different solvents varies, so a toxicity control is always necessary.[7] For some applications, co-solvents like PEG400, glycerol, or cyclodextrins can be used in the final dilution to improve solubility.[8][9]

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation of this compound during experimental setup, follow this step-by-step guide to troubleshoot the issue.

Problem: Compound precipitates immediately upon dilution into aqueous media.

This workflow outlines a systematic approach to resolving precipitation issues when preparing this compound working solutions for in vitro assays.

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Solvent Comparison

The choice of solvent and its final concentration are critical. The following table provides a general guideline for common solvents used in cell-based assays.

SolventRecommended Stock Conc.Max. Final Conc. (General)Notes
DMSO 10-50 mM (1000x)< 0.5% [2][9]Most common and effective for many compounds. Can induce cell differentiation or toxicity at higher concentrations.[8]
Ethanol 10-50 mM (1000x)< 0.5% Can cause cellular stress.[7] Ensure use of ACS grade or higher.
Methanol 10-50 mM (1000x)< 0.1% More toxic than ethanol; can inhibit certain enzymes.[10] Use with extreme caution.
PEG400 Varies< 1% Can be used as a co-solvent to improve aqueous solubility.
Tween® 80 Varies< 0.1% A surfactant that can aid in forming stable micelles; often used as a co-solvent.[9]

Note: The maximum final concentration is cell-line dependent and must be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a highly concentrated primary stock solution, which is the essential first step for most in vitro experiments.

G start Start: Prepare Stock Solution weigh 1. Accurately weigh this compound (MW: 786.7 g/mol) start->weigh calc 2. Calculate required volume of DMSO for a 10 mM solution weigh->calc add_dmso 3. Add calculated volume of 100% cell culture grade DMSO calc->add_dmso vortex 4. Vortex vigorously for 1-2 minutes until fully dissolved add_dmso->vortex sonicate 5. (Optional) Briefly sonicate if dissolution is slow vortex->sonicate aliquot 6. Aliquot into single-use tubes to avoid freeze-thaw cycles sonicate->aliquot store 7. Store at -20°C or -80°C aliquot->store end_node End: Stock Solution Ready store->end_node

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Determine Mass: Accurately weigh a precise amount of this compound powder (e.g., 1 mg).

  • Calculate Solvent Volume: Use the molecular weight (MW ≈ 786.7 g/mol ) to calculate the volume of DMSO needed.

    • Formula: Volume (L) = [Mass (g) / MW ( g/mol )] / Desired Molarity (mol/L)

    • Example for 1 mg at 10 mM: Volume (L) = [0.001 g / 786.7 g/mol ] / 0.01 mol/L = 0.000127 L = 127 µL.

  • Dissolve: Add the calculated volume of high-purity, sterile DMSO to the vial containing the this compound powder.[6]

  • Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[6] A clear solution should be observed.

  • Sonication (Optional): If the compound is slow to dissolve, place the vial in a water bath sonicator for 5-10 minutes.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL) to prevent degradation from repeated freeze-thaw cycles.[9]

  • Storage: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[9]

Protocol 2: Preparing Working Solutions by Serial Dilution

This protocol describes how to dilute the concentrated DMSO stock to create a series of working solutions for a dose-response experiment, ensuring the solvent concentration remains constant across all conditions.

Methodology:

  • Determine Highest Dose: Decide on the highest concentration of this compound you will test (e.g., 100 µM).

  • Calculate Dilution Factor: Calculate the dilution needed from your 10 mM stock to achieve this concentration, ensuring the final DMSO percentage is below your cell line's tolerance limit (e.g., ≤ 0.5%).

    • Example: To get a 100 µM final concentration from a 10 mM stock, you need a 1:100 dilution (10,000 µM / 100 µM). If you add 10 µL of stock to a final volume of 1 mL (1000 µL), the final DMSO concentration will be 1% (10 µL / 1000 µL). This may be too high.

    • Revised Example: To keep DMSO at 0.5%, the maximum volume of stock you can add to 1 mL of media is 5 µL. This creates a 1:200 dilution. Therefore, the highest concentration you can test from a 10 mM stock is 10,000 µM / 200 = 50 µM. If higher concentrations are needed, a more concentrated stock (e.g., 20 mM) must be prepared.

  • Prepare Serial Dilutions in DMSO: It is critical to perform serial dilutions in 100% DMSO, not in the aqueous medium.[5] This prevents the compound from precipitating at intermediate steps.

    • Create a series of tubes, each with 100% DMSO.

    • For a 2-fold dilution series, transfer 50 µL from your 10 mM stock into a tube with 50 µL of DMSO to get a 5 mM stock. Vortex well.

    • Transfer 50 µL from the 5 mM stock to another 50 µL of DMSO to get a 2.5 mM stock, and so on.

  • Dose Cells: Add the same small volume (e.g., 2 µL) from each DMSO dilution tube directly to the corresponding well of your cell culture plate containing the final volume of medium (e.g., to make a final volume of 1 mL).[5] Mix immediately by gentle swirling.

  • Prepare Vehicle Control: Prepare a control where you add only the solvent (e.g., 2 µL of 100% DMSO) to the media, to account for any effects of the solvent itself.[9] This is a critical control for interpreting your results.

References

Stability of Purpureaside C in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on assessing the stability of Purpureaside C in various solvents and pH conditions. The following information is based on general principles of natural product chemistry and findings from related phenylethanoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a phenylethanoid glycoside, is primarily influenced by pH, temperature, light exposure, and the presence of oxidative agents. Its ester and glycosidic linkages are susceptible to hydrolysis, particularly under acidic or alkaline conditions. The catechol moieties in its structure are prone to oxidation.

Q2: I am dissolving my this compound standard for HPLC analysis. Which solvent should I use for short-term storage?

A2: For short-term storage (up to 24-48 hours), it is recommended to dissolve this compound in a slightly acidic, aqueous solution (e.g., water with 0.1% formic acid or acetic acid) or a mixture of methanol and water. Pure organic solvents like DMSO can also be used, but it is crucial to minimize water content to prevent hydrolysis. Store solutions at low temperatures (2-8 °C) and protect them from light.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Inconsistent results can indeed be a sign of degradation. Degradation can lead to a decrease in the parent compound's peak area and the appearance of new peaks in your chromatogram. To troubleshoot, prepare fresh stock solutions daily, control the temperature of your samples, and use a stability-indicating HPLC method to monitor for degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreasing peak area of this compound over time in HPLC analysis. Degradation of the compound in the analytical solvent.Prepare fresh standards and samples just before analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4 °C). Use a mobile phase with a slightly acidic pH to improve stability during the run.
Appearance of unknown peaks in the chromatogram. Formation of degradation products due to hydrolysis or oxidation.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating method. Ensure solvents are degassed to minimize oxidation.
Color change observed in the this compound solution. Oxidation of the catechol groups in the structure.Protect solutions from light and air. Consider adding an antioxidant, such as ascorbic acid, to your solvent system if compatible with your experimental design. Prepare solutions fresh and use them promptly.

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability in Different Solvents

This protocol outlines a method to evaluate the short-term stability of this compound in common laboratory solvents.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation: Aliquot the stock solution into separate amber vials and evaporate the methanol under a gentle stream of nitrogen. Reconstitute the dried this compound in the test solvents (e.g., Water, Methanol, Acetonitrile, DMSO, 50:50 Methanol:Water) to a final concentration of 100 µg/mL.

  • Incubation: Store the vials at room temperature (25 °C) and protected from light.

  • Analysis: Analyze the samples by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: pH-Dependent Stability Study of this compound

This protocol is designed to investigate the stability of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 5.5, 7.4, 8, and 10).[1]

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in each buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) and protect from light.

  • Sampling and Analysis: Withdraw aliquots at specified time intervals (e.g., 0, 1, 3, 6, 12, 24, and 48 hours). Immediately neutralize the pH of the aliquots if necessary and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Determine the degradation rate constant (k) and half-life (t½) of this compound at each pH.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
Solvent% Remaining after 8h% Remaining after 24hObservations
Water (pH 6.5)98.2%95.1%Minor degradation observed.
Methanol99.5%98.8%Appears relatively stable.
Acetonitrile99.3%98.5%Appears relatively stable.
DMSO97.5%92.3%Potential for degradation with trace water.
50:50 Methanol:Water98.9%96.5%Good for short-term use.
Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 37°C
pHDegradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)Stability Profile
2.00.005138.6Relatively Stable
4.00.002346.5Most Stable
5.50.004173.3Stable
7.40.01546.2Moderate Degradation
8.00.04515.4Significant Degradation
10.00.1205.8Rapid Degradation

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow_solvent_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock in Methanol aliquot 2. Aliquot and Evaporate stock->aliquot reconstitute 3. Reconstitute in Test Solvents aliquot->reconstitute incubate 4. Incubate at 25°C (Protected from Light) reconstitute->incubate hplc 5. HPLC Analysis at T=0, 2, 4, 8, 12, 24h incubate->hplc data 6. Calculate % Remaining hplc->data

Caption: Workflow for Solvent Stability Assessment.

experimental_workflow_ph_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis buffers 1. Prepare Buffers (pH 2-10) samples 2. Prepare 100 µg/mL This compound in Buffers buffers->samples incubate 3. Incubate at 37°C samples->incubate sampling 4. Sample at Time Points incubate->sampling hplc 5. HPLC Analysis sampling->hplc kinetics 6. Determine k and t½ hplc->kinetics

Caption: Workflow for pH-Dependent Stability Study.

References

Troubleshooting peak tailing in Purpureaside C HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Purpureaside C.

Troubleshooting Peak Tailing in this compound HPLC Analysis

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis. It is often observed as an asymmetry in the peak, where the latter half of the peak is broader than the front half. For this compound, a phenolic glycoside, peak tailing is frequently caused by secondary interactions with the stationary phase.

Q1: What are the common causes of peak tailing when analyzing this compound, and how can I fix them?

A1: The primary causes of peak tailing for a polar, acidic compound like this compound are detailed in the table below, along with their corresponding solutions.

Potential Cause Description Solution Expected Outcome
Secondary Silanol Interactions The acidic phenolic hydroxyl groups on this compound can interact with residual, unreacted silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction mechanism, in addition to the primary reversed-phase retention, leads to peak tailing.[1][2][3]1. Mobile Phase pH Adjustment: Lower the pH of the mobile phase to between 2.5 and 3.5 using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[2][4] This protonates the silanol groups, reducing their ability to interact with the analyte. 2. Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[2][5] 3. Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, this is less common with modern, high-purity silica columns.Improved peak symmetry (Tailing factor closer to 1).
Column Contamination Accumulation of strongly retained sample components or impurities from the mobile phase on the column inlet frit or the stationary phase can disrupt the flow path and cause peak distortion.[6]1. Implement a Column Washing Protocol: After a series of injections, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants. 2. Use a Guard Column: A guard column is a short, disposable column placed before the analytical column to trap strongly retained compounds and particulates, protecting the analytical column.[6] 3. Sample Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter.Restoration of symmetrical peak shape and prevention of future contamination-related tailing.
Column Overload Injecting too high a concentration or volume of this compound can saturate the stationary phase, leading to a distorted, tailing peak shape.[2][7]1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of this compound in your sample. A simple 10-fold dilution can often confirm if overload is the issue.[2]Peak shape should become more symmetrical with a reduced sample load.
Extra-Column Volume Excessive volume within the HPLC system outside of the column (e.g., long tubing, large internal diameter fittings) can cause band broadening and peak tailing. This is often more pronounced for early eluting peaks.[5]1. Minimize Tubing Length: Use the shortest possible tubing to connect the injector, column, and detector. 2. Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches or 0.127 mm) to reduce dead volume.[4]Sharper, more symmetrical peaks, particularly for those with low retention times.
Mobile Phase Mismatch Dissolving the this compound sample in a solvent that is significantly stronger (more organic in reversed-phase) than the initial mobile phase composition can lead to peak distortion.[4]1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. 2. Use a Weaker Sample Solvent: If the sample cannot be dissolved in the mobile phase, use a solvent that is weaker than the mobile phase to ensure proper focusing of the analyte band at the head of the column.Improved peak shape at the start of the chromatogram.

Frequently Asked Questions (FAQs)

Q2: Why is the pH of the mobile phase so critical for this compound analysis?

A2: The pH of the mobile phase directly influences the ionization state of both the this compound molecule and the residual silanol groups on the stationary phase.[5] this compound contains multiple phenolic hydroxyl groups, which are acidic and will become deprotonated (negatively charged) at higher pH values. Similarly, silanol groups on the silica packing are acidic and become ionized (negatively charged) at a pH above approximately 3.5 to 4.[2] The interaction between a negatively charged analyte and a negatively charged stationary phase can lead to ion-exchange interactions that cause significant peak tailing. By maintaining a low mobile phase pH (e.g., 2.5-3.5), both the phenolic hydroxyl groups and the silanol groups remain in their neutral, protonated forms, minimizing these undesirable secondary interactions and promoting a single, well-defined retention mechanism.[2][4]

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

A3: Yes, the choice of organic modifier (commonly acetonitrile or methanol in reversed-phase HPLC) can influence peak shape. While both are effective at eluting compounds from a C18 column, they have different properties. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks and better resolution. It is always recommended to test both during method development to determine which provides the optimal peak shape for this compound.

Q4: I've tried adjusting the mobile phase and my peaks are still tailing. What should I do next?

A4: If mobile phase optimization does not resolve the peak tailing, the issue likely lies with the column or the HPLC system itself. The next logical step is to systematically investigate these components. First, consider the possibility of column contamination or degradation.[6] You can try flushing the column with a strong solvent or, if you have one, replacing it with a new column of the same type to see if the problem persists. If a new column resolves the issue, your original column was likely the source of the problem. If the tailing continues with a new column, investigate potential extra-column volume in your system by checking tubing and connections.

Experimental Protocols

Protocol 1: Column Washing Procedure for a C18 Column

This protocol is designed to remove strongly retained hydrophobic compounds and contaminants from a C18 reversed-phase column.

  • Disconnect the Column: Disconnect the column from the detector to prevent flushing contaminants into the detector cell.

  • Flush with Mobile Phase without Buffer: Flush the column with 10-20 column volumes of the mobile phase composition without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:water with formic acid, flush with 50:50 acetonitrile:water).

  • Flush with 100% Acetonitrile: Flush the column with 20 column volumes of 100% HPLC-grade acetonitrile.

  • Flush with Isopropanol (Optional): For very non-polar contaminants, flushing with 20 column volumes of isopropanol can be effective.

  • Re-equilibrate the Column: Flush the column with the initial mobile phase composition (including buffer) until the baseline is stable.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No cause_overload Potential Cause: Column Overload all_peaks_yes->cause_overload cause_extracolumn Potential Cause: Extra-Column Volume all_peaks_yes->cause_extracolumn cause_contamination Potential Cause: Column Contamination all_peaks_yes->cause_contamination solution_overload Solution: - Reduce injection volume - Dilute sample cause_overload->solution_overload end_node Symmetrical Peak Achieved solution_overload->end_node solution_extracolumn Solution: - Minimize tubing length - Use narrow-bore tubing cause_extracolumn->solution_extracolumn solution_extracolumn->end_node solution_contamination Solution: - Flush column - Use guard column cause_contamination->solution_contamination solution_contamination->end_node cause_silanol Potential Cause: Secondary Silanol Interactions all_peaks_no->cause_silanol cause_solvent_mismatch Potential Cause: Sample Solvent Mismatch all_peaks_no->cause_solvent_mismatch solution_silanol_ph Solution: - Lower mobile phase pH (2.5-3.5) - Use 0.1% Formic Acid cause_silanol->solution_silanol_ph solution_silanol_column Solution: - Use an end-capped column cause_silanol->solution_silanol_column solution_silanol_ph->end_node solution_silanol_column->end_node solution_solvent_mismatch Solution: - Dissolve sample in mobile phase cause_solvent_mismatch->solution_solvent_mismatch solution_solvent_mismatch->end_node

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing Mobile Phase for Purpureaside C Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Purpureaside C chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phases for this compound analysis by Reversed-Phase HPLC?

A1: For initial method development in reversed-phase high-performance liquid chromatography (HPLC), a common starting point for a glycosidic compound like this compound is a gradient elution using water and an organic modifier.[1][2] Acidification of the mobile phase is often necessary to ensure good peak shape and retention.[3][4]

Recommended Starting Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% acetic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is recommended for initial screening.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol are the most common organic solvents in reversed-phase chromatography, and their choice can significantly impact selectivity.[1][5]

  • Acetonitrile: Generally offers lower viscosity, leading to lower backpressure, and better UV transparency at lower wavelengths.[1] It can provide different selectivity for polar compounds compared to methanol.

  • Methanol: A cost-effective alternative that can also offer different selectivity.[1] It is a more polar solvent and can be effective in separating compounds with hydroxyl groups.

It is advisable to screen both solvents during method development to determine which provides the optimal separation of this compound from any impurities.

Q3: Why is it important to control the pH of the mobile phase?

A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[1][2][5] this compound contains phenolic hydroxyl groups which can ionize depending on the pH. Controlling the pH ensures consistent retention times and peak shapes by keeping the analyte in a single ionic form. For acidic compounds like this compound, a mobile phase pH well below the pKa of the phenolic groups (typically around 2-3) is recommended to suppress ionization and improve retention in reversed-phase chromatography.[5]

Q4: Can I use a C18 column for this compound analysis?

A4: Yes, a C18 column is the most common stationary phase for reversed-phase HPLC and is a suitable choice for the analysis of this compound.[4][6][7] For higher resolution and faster analysis times, an Ultra-High-Performance Liquid Chromatography (UHPLC) system with a sub-2 µm particle size C18 column can be employed.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution Relevant Information
Secondary Silanol Interactions Add a competitive base to the mobile phase (e.g., triethylamine) or use an end-capped column. Operating at a lower pH (e.g., with 0.1% trifluoroacetic acid) can also suppress silanol ionization.[8][9]Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing.[8][9]
Column Overload Reduce the sample concentration or injection volume.[10]Injecting too much sample can lead to peak fronting.[10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a lower pH (2-3) is generally recommended.[5]If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Column Void or Contamination Replace the column or use a guard column to protect the analytical column.[9][11]A void at the head of the column or contamination can lead to distorted peak shapes.[9]

Problem 2: Poor Resolution Between this compound and Impurities

Possible Cause Suggested Solution Relevant Information
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., switch from methanol to acetonitrile or vice versa). Adjust the gradient slope; a shallower gradient can improve resolution.[2][12]Changing the organic solvent can alter the selectivity of the separation.[12]
Incorrect pH Optimize the mobile phase pH to exploit differences in the ionization of this compound and its impurities.Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., UHPLC column) or a longer column. Ensure the system is properly plumbed to minimize dead volume.Higher efficiency columns provide narrower peaks, which can lead to better resolution.

Problem 3: Unstable or Drifting Retention Times

Possible Cause Suggested Solution Relevant Information
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 10-20 column volumes.Insufficient equilibration can lead to shifting retention times, especially in gradient elution.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser to prevent bubble formation.Evaporation of the more volatile organic solvent can alter the mobile phase composition and affect retention.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[4]Retention times can be sensitive to changes in temperature.
Column Degradation Replace the column if it has been used extensively or under harsh conditions (e.g., high pH).Loss of stationary phase can lead to changes in retention.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (hold)

    • 35-36 min: 90-10% B (return to initial conditions)

    • 36-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As determined by the UV spectrum of this compound (e.g., 280 nm or 330 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Sample inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A & B) equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at Specified Wavelength run_gradient->detect acquire_data Acquire Chromatogram detect->acquire_data analyze_peaks Analyze Peak Area, Retention Time, and Shape acquire_data->analyze_peaks optimize Optimize Mobile Phase if Necessary analyze_peaks->optimize optimize->prep_mobile Adjust Composition Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 pH Issues start->cause3 sol1 Use End-capped Column or Lower pH cause1->sol1 sol2 Reduce Sample Concentration cause2->sol2 sol3 Adjust Mobile Phase pH cause3->sol3 end end sol1->end Improved Peak Shape sol2->end sol3->end

References

Technical Support Center: Chemical Synthesis of Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Purpureaside C.

Troubleshooting Guides

The primary challenge in the total synthesis of this compound lies in the stereoselective formation of the 2-deoxy-β-aryl-C-glycosidic bond. The absence of a directing group at the C-2 position of the sugar moiety makes achieving the desired β-selectivity a significant hurdle. This guide addresses common issues related to this critical step.

Problem 1: Low or No Yield of the Desired Glycosylated Product

Potential Cause Troubleshooting Steps
Low Reactivity of Glycosyl Donor - Verify Donor Stability: Some glycosyl donors, like glycosyl halides, can be unstable. Ensure they are freshly prepared or properly stored. - Increase Donor Reactivity: Consider converting the glycosyl donor to a more reactive species. For example, a thioglycoside can be activated with a thiophilic promoter.
Ineffective Promoter/Catalyst - Screen Promoters: The choice of promoter is crucial. For glycosyl halides, silver salts like AgOTf are common. For thioglycosides, promoters like NIS/TfOH or DMTST can be effective. - Optimize Catalyst Loading: Vary the molar equivalents of the catalyst to find the optimal concentration.
Poor Nucleophilicity of the Aglycone - Deprotonation: Ensure complete deprotonation of the aglycone's hydroxyl group if using a method that requires a nucleophilic attack. - Protecting Groups: Sterically hindering protecting groups on the aglycone can impede the approach of the glycosyl donor. Consider using smaller protecting groups.
Unfavorable Reaction Conditions - Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., DCM, THF, MeCN, Toluene). - Temperature Optimization: Some glycosylation reactions require low temperatures to control selectivity, while others may need elevated temperatures to proceed.

Problem 2: Poor Stereoselectivity (Formation of α-Glycoside or an Anomeric Mixture)

Potential Cause Troubleshooting Steps
Lack of C-2 Directing Group - Indirect Glycosylation: Introduce a temporary participating group at the C-2 position (e.g., a thio- or seleno-phenyl group). This group can direct the incoming nucleophile to the β-face, and can be subsequently removed. - Use of Glycals: Glycals can be activated with various electrophiles to form intermediates that favor the formation of the β-glycoside.
Solvent Participation - Non-participating Solvents: Solvents like acetonitrile can participate in the reaction and influence the stereochemical outcome, often favoring the α-anomer. Use non-participating solvents like dichloromethane or toluene.
Anomeric Effect - Thermodynamic vs. Kinetic Control: The α-anomer is often the thermodynamically more stable product due to the anomeric effect. Employ reaction conditions that favor kinetic control (e.g., low temperatures, short reaction times) to favor the formation of the β-anomer.
Glycosyl Donor Conformation - Conformationally Rigid Donors: The use of conformationally restricted glycosyl donors can favor the formation of one anomer over the other.

Problem 3: Difficulty in Purification of the Glycosylated Product

Potential Cause Troubleshooting Steps
Co-elution of Anomers - Chromatography Optimization: Use high-performance liquid chromatography (HPLC) with a chiral stationary phase or experiment with different solvent systems in flash column chromatography to improve separation. - Derivatization: If separation is extremely difficult, consider derivatizing the anomeric mixture to introduce a group that may improve separability.
Presence of Side Products - Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to minimize the formation of side products by stopping the reaction at the optimal time. - Alternative Purification Techniques: Consider other purification methods such as preparative TLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the synthesis of this compound?

The most significant challenge is the stereocontrolled synthesis of the 2-deoxy-β-aryl-C-glycosidic linkage.[1] This is due to the absence of a C-2 substituent on the sugar moiety that can direct the stereochemical outcome of the glycosylation reaction.[1] Other challenges include the appropriate choice of protecting groups for the multiple hydroxyl functions on both the sugar and the aglycone, and the purification of the final product and its intermediates.[2]

Q2: What are the main strategies to achieve β-selectivity in 2-deoxyglycosylation?

There are two main approaches:

  • Direct Methods: These involve the direct coupling of a 2-deoxyglycosyl donor with an acceptor. Success often relies on careful selection of the glycosyl donor, promoter, and reaction conditions to favor the kinetic formation of the β-anomer.

  • Indirect Methods: These strategies involve the use of a temporary directing group at the C-2 position of the glycosyl donor. This group participates in the reaction to shield the α-face and direct the incoming nucleophile to the β-position. The directing group is then removed in a subsequent step.

Q3: Which protecting groups are suitable for the synthesis of this compound?

The choice of protecting groups is critical and requires careful planning to ensure they are stable under the various reaction conditions and can be selectively removed. Common protecting groups for hydroxyl functions in carbohydrate chemistry include:

  • Benzyl (Bn) ethers: Stable to a wide range of conditions and can be removed by hydrogenolysis.

  • Silyl ethers (e.g., TBS, TIPS): Offer varying degrees of stability and can be selectively removed with fluoride reagents.

  • Acyl groups (e.g., Acetyl, Benzoyl): Can act as participating groups and are typically removed under basic or acidic conditions.

Orthogonal protecting group strategies are highly recommended to allow for the selective deprotection of specific hydroxyl groups during the synthesis.[2]

Q4: What analytical techniques are essential for characterizing the intermediates and the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and for determining the anomeric configuration (β- or α-). The coupling constant (J) between the anomeric proton (H-1) and H-2 can often distinguish between anomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and to separate anomeric mixtures.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Experimental Protocols & Data

As a specific total synthesis of this compound is not detailed in the provided search results, a generalized protocol for a key step, the stereoselective formation of a 2-deoxy-β-glycoside using an indirect method, is provided below as an illustrative example.

Illustrative Protocol: Indirect Synthesis of a 2-Deoxy-β-Glycoside via a 2-Thio-Intermediate

This protocol is a generalized representation and would require optimization for the specific substrates in the synthesis of this compound.

Step Procedure Reagents & Conditions Purpose
1. Glycosylation To a solution of the 2-thio-glycosyl donor and the aglycone acceptor in an anhydrous solvent at low temperature, add the promoter. Stir the reaction under an inert atmosphere and monitor by TLC.Donor: 2-Thiophenyl-glycal derivativeAcceptor: Aglycone with a free hydroxyl groupPromoter: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)Solvent: Dichloromethane (DCM)Temperature: -78 °C to 0 °CFormation of the 2-thio-β-glycoside. The thio-group at C-2 acts as a participating group to direct the β-selectivity.
2. Quenching Quench the reaction with a saturated aqueous solution of sodium thiosulfate.Saturated Na₂S₂O₃ (aq)To neutralize the promoter and stop the reaction.
3. Work-up Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Na₂SO₄To isolate the crude product.
4. Purification Purify the crude product by flash column chromatography.Silica gel, Hexanes/Ethyl Acetate gradientTo isolate the pure 2-thio-β-glycoside.
5. Desulfurization To a solution of the purified 2-thio-β-glycoside in a suitable solvent, add a radical initiator and a reducing agent. Stir at room temperature or with gentle heating.Reducing Agent: Tributyltin hydride (Bu₃SnH)Initiator: Azobisisobutyronitrile (AIBN)Solvent: TolueneReductive removal of the C-2 thio-group to yield the 2-deoxy-β-glycoside.
6. Final Purification Purify the final product by flash column chromatography.Silica gel, Hexanes/Ethyl Acetate gradientTo obtain the pure 2-deoxy-β-glycoside.

Visualizations

Experimental_Workflow start Start: Glycosyl Donor & Aglycone glycosylation Glycosylation (with C-2 participating group) start->glycosylation workup1 Quenching & Work-up glycosylation->workup1 purification1 Purification 1 (Flash Chromatography) workup1->purification1 desulfurization Desulfurization (Removal of C-2 group) purification1->desulfurization workup2 Work-up desulfurization->workup2 purification2 Purification 2 (Flash Chromatography) workup2->purification2 product Product: 2-Deoxy-β-Glycoside purification2->product

Caption: Workflow for the indirect synthesis of a 2-deoxy-β-glycoside.

Troubleshooting_Stereoselectivity start Poor Stereoselectivity (α/β Mixture) indirect Use Indirect Method? (C-2 participating group) start->indirect No C-2 director solvent Change Solvent? (Non-participating) start->solvent Participating solvent used conditions Modify Conditions? (Lower Temp, Shorter Time) start->conditions Thermodynamic control likely donor Change Glycosyl Donor? start->donor Donor lacks facial bias solution Improved β-Selectivity indirect->solution solvent->solution conditions->solution donor->solution

References

Technical Support Center: Purpureaside C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions to overcome challenges related to low yield in Purpureaside C extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to low yields of this compound?

Low recovery of this compound, a phenylethanoid glycoside, can be attributed to several critical factors throughout the extraction and purification process. These include:

  • Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species, geographical origin, harvest time, and storage conditions. Improperly dried or stored material can lead to enzymatic or microbial degradation of the target compound.

  • Extraction Solvent: The choice of solvent is paramount. The polarity of the solvent must be optimized to efficiently dissolve this compound while minimizing the co-extraction of impurities. Ethanol-water mixtures are commonly used, and the precise ratio is a critical parameter.[1]

  • Temperature and Time: While higher temperatures can increase extraction efficiency, they can also accelerate the degradation of thermally sensitive compounds like glycosides.[2] Prolonged extraction times may increase yield but also risk compound degradation and the extraction of unwanted impurities.[1]

  • pH Stability: this compound and similar glycosides can be susceptible to hydrolysis under acidic or alkaline conditions. The pH of the extraction solvent can significantly impact the stability and recovery of the compound.[3] Verbascoside, a structurally similar compound, is more stable in acidic solutions than in alkaline ones.[3]

  • Purification Losses: Significant amounts of the target compound can be lost during purification steps. Inefficient phase separation, irreversible adsorption onto chromatography media, or degradation during solvent evaporation can drastically reduce the final yield.

Q2: How do I select the optimal extraction solvent to maximize yield?

The selection of a suitable solvent is critical and depends on its affinity with the target components, based on polarity.[1] For phenylethanoid glycosides like this compound, aqueous ethanol is a common choice. The concentration of ethanol must be optimized to balance solubility and selectivity.

Table 1: Effect of Ethanol Concentration on Glycoside Extraction Yield

Ethanol Concentration (% v/v) Relative Yield of Phenylethanoid Glycosides Rationale
50% Moderate Higher water content increases polarity, which can be effective but may also extract more water-soluble impurities like sugars.
70% High Often provides a good balance of polarity for dissolving phenylethanoid glycosides while limiting the extraction of highly polar or non-polar contaminants.
90% Optimal This concentration is frequently reported as optimal for phenylethanoid glycosides, maximizing the yield by providing a favorable polarity match.[1]

| 100% (Absolute) | Low | The lower polarity of absolute ethanol is generally less effective at extracting highly glycosylated and polar compounds. |

Note: Data is synthesized based on typical extraction behavior for phenylethanoid glycosides. Optimal conditions should be determined empirically.[1]

Q3: Can advanced extraction techniques improve my this compound yield?

Yes, modern techniques can significantly enhance extraction efficiency, reduce processing time, and lower solvent consumption compared to conventional methods like maceration or heat reflux.

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the release of intracellular compounds. UAE is known to increase recovery yields and is significantly faster than conventional methods.[4][5]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing a rapid increase in internal pressure within the plant cells. This pressure ruptures the cell walls, leading to a highly efficient and rapid release of target compounds into the solvent.

Table 2: Comparison of Extraction Techniques for Phenolic Compounds

Technique Typical Extraction Time Relative Yield Key Advantages
Maceration 24 - 72 hours Baseline Simple, no specialized equipment required.
Heat Reflux 1 - 3 hours Good Faster than maceration, but thermal degradation is a risk.[1]
Ultrasound-Assisted (UAE) 30 - 60 minutes High to Very High Rapid, efficient, operates at lower temperatures, reducing degradation risk.[4][6][7]

| Microwave-Assisted (MAE) | 5 - 30 minutes | Very High | Extremely rapid, highly efficient, but requires specialized equipment and careful parameter control. |

Q4: My crude extract yield is high, but I lose most of the compound during purification. How can this be optimized?

Significant yield loss during purification is a common problem. Optimizing this stage often involves using macroporous resin chromatography, which separates compounds based on polarity and molecular size.[8] It is an effective method for enriching and purifying glycosides from complex crude extracts.[9][10]

Key Optimization Steps:

  • Resin Selection: Choose a resin with appropriate polarity and pore size. Non-polar or weakly polar resins (e.g., HPD100, AB-8) are often effective for adsorbing phenylethanoid glycosides from aqueous solutions.[9][11]

  • Loading Conditions: Adjust the pH and solvent composition of the crude extract solution to maximize the adsorption of this compound onto the resin.

  • Washing Step: Wash the column with a weak solvent (e.g., water or low-concentration ethanol) to remove highly polar impurities like sugars and salts without desorbing the target compound.

  • Elution Step: Use a gradient of increasing ethanol concentration to desorb the compounds. This compound should elute at a specific ethanol concentration. Collecting fractions and analyzing them via HPLC will identify the purest fractions containing the target compound. After purification, the content of target flavonoids can increase significantly, in some cases by over 4.5-fold.[11]

Troubleshooting Guide & Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting low extraction yields.

G cluster_extraction Extraction Phase cluster_purification Purification Phase start Low this compound Yield check_material 1. Assess Plant Material (Source, Age, Storage) start->check_material check_solvent 2. Verify Solvent System (Type, Concentration, pH) check_material->check_solvent Material OK solution_material Solution: Source high-quality, properly stored raw material. check_material->solution_material Issue Found check_params 3. Review Extraction Parameters (Method, Temp, Time, Ratio) check_solvent->check_params Solvent OK solution_solvent Solution: Optimize solvent polarity and pH. (e.g., 70-90% EtOH). check_solvent->solution_solvent Issue Found check_resin 4. Evaluate Resin Choice (Polarity, Pore Size) check_params->check_resin Extraction OK solution_params Solution: Implement advanced method (UAE). Optimize time and temperature. check_params->solution_params Issue Found check_loading 5. Check Loading/Elution (Flow Rate, pH, Solvent Gradient) check_resin->check_loading Resin OK solution_resin Solution: Test different resins. (e.g., AB-8, HPD100). check_resin->solution_resin Issue Found check_fractions 6. Analyze All Fractions (HPLC/TLC for Losses) check_loading->check_fractions Process OK solution_loading Solution: Optimize flow rate and gradient. Ensure proper column equilibration. check_loading->solution_loading Issue Found solution_fractions Solution: Combine adjacent pure fractions. Re-process impure fractions if necessary. check_fractions->solution_fractions Losses Found

Caption: A troubleshooting flowchart for diagnosing low this compound yield.

Detailed Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is designed to maximize the extraction efficiency of this compound from dried plant material.

  • Sample Preparation:

    • Grind dried plant material (e.g., from Cistanche deserticola or other source plants) into a fine powder (40-60 mesh).

    • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh 10 g of the dried powder and place it into a 500 mL Erlenmeyer flask.

    • Add 300 mL of 70% (v/v) ethanol-water solution, creating a solid-to-liquid ratio of 1:30 (w/v).[6]

    • Place the flask into an ultrasonic bath or use a probe-type sonicator.

    • Set the ultrasonic power to 300 W and the temperature to 45°C.[6]

    • Sonicate for 35-40 minutes.[6]

  • Recovery:

    • After extraction, immediately filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

    • Wash the solid residue on the filter paper with an additional 50 mL of the 70% ethanol solution to recover any remaining extract.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • Evaporate until all ethanol is removed and a viscous aqueous concentrate remains. This is the crude extract.

    • Lyophilize or vacuum-dry the crude extract to obtain a powder for quantification or further purification.

Protocol 2: Purification by Macroporous Resin Chromatography

This protocol describes the enrichment and purification of this compound from the crude extract.

  • Resin Preparation:

    • Select a suitable resin (e.g., AB-8).[11]

    • Pre-soak the resin in 95% ethanol for 24 hours to swell and activate it.

    • Wash the resin thoroughly with deionized water until the effluent is clear and free of ethanol.

    • Pack the resin into a glass column (e.g., 2.5 cm x 50 cm) to form a stable bed.

    • Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it at a flow rate of 2 BV/hour.

  • Sample Loading:

    • Dissolve the dried crude extract in deionized water to a concentration of approximately 10 mg/mL.

    • Centrifuge or filter the solution (0.45 µm) to remove any insoluble particulates.

    • Load the clarified solution onto the equilibrated column at a flow rate of 2 BV/hour.

  • Washing:

    • After loading, wash the column with 3-4 BV of deionized water at the same flow rate to remove unretained, highly polar impurities like sugars and salts. Monitor the effluent with a refractometer or by TLC until it shows a negative result for sugars.

  • Elution:

    • Elute the adsorbed compounds using a stepwise gradient of ethanol in water.

    • Begin with 2 BV of 20% ethanol to remove more polar pigments and impurities.

    • Increase the ethanol concentration to 40-50% to elute the fraction containing this compound. The optimal concentration should be predetermined in small-scale trials.

    • Finally, wash the column with 2 BV of 95% ethanol to regenerate the resin.

    • Collect fractions of 0.5 BV throughout the elution process.

  • Analysis and Recovery:

    • Analyze the collected fractions using HPLC or TLC to identify those containing high-purity this compound.

    • Pool the desired fractions and concentrate them using a rotary evaporator at <50°C.

    • Lyophilize the concentrated solution to obtain the purified this compound powder.

Relevant Biological Pathway

This compound, as a phenylethanoid glycoside, often exerts its biological effects, such as antioxidant and anti-inflammatory activities, by modulating key cellular signaling pathways.[12] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis, and is a common target for such bioactive compounds.[13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Ikk IκB Akt->Ikk Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Transcription Gene Transcription (Survival, Proliferation) mTOR->Transcription NFkB NF-κB NFkB->Transcription Ikk->NFkB Sequesters PurpureasideC This compound PurpureasideC->Akt Inhibits (Context-dependent) GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Simplified PI3K/Akt signaling pathway modulated by compounds like this compound.

References

Technical Support Center: Purpureaside C NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Purpureaside C samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for NMR analysis?

A1: For polar natural products like this compound, a phenylpropanoid glycoside, polar deuterated solvents are recommended to ensure good solubility.[1] The most common and effective solvents include Methanol-d4 (CD₃OD) and Deuterium Oxide (D₂O).[2][3] A mixture of CD₃OD and D₂O can also be used to improve solubility and reduce exchangeable proton signals.[2] For some natural products, a mixed solvent of deuterochloroform and deuteromethanol (CDCl₃:CD₃OD = 4:1) has been shown to increase solubility.[1]

Q2: What is the optimal concentration of this compound for ¹H and ¹³C NMR experiments?

A2: The ideal concentration depends on the specific NMR experiment being performed and the sensitivity of the spectrometer.[4] As a general guideline, for ¹H NMR of small molecules, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2][5] For the less sensitive ¹³C NMR, a higher concentration is often required, potentially up to 100 mg.[2] It is advisable to start with a lower concentration and gradually increase it if the signal-to-noise ratio is insufficient.

Q3: How can I ensure the purity of my this compound sample before NMR analysis?

A3: Ensuring sample purity is crucial for obtaining a clean and interpretable NMR spectrum.[1] It is recommended to purify this compound using appropriate chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to remove impurities.[3][6] After purification, ensure the sample is thoroughly dried to remove any residual non-deuterated solvents.

Q4: What steps should I take to prepare the NMR tube with my this compound sample?

A4: To prepare your NMR sample, first, ensure your NMR tube is clean and dry to avoid contamination.[1] Dissolve the accurately weighed this compound sample in a small vial with the chosen deuterated solvent before transferring it to the NMR tube.[5] It is highly recommended to filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter, which can negatively affect the spectral quality.[5] The final volume in a standard 5 mm NMR tube should be between 0.6 and 0.7 mL.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility The chosen solvent is not polar enough for this compound.Try a more polar solvent such as Methanol-d4 (CD₃OD), Deuterium Oxide (D₂O), or a mixture of the two.[1][2] Gentle heating or vortexing in a separate vial before transferring to the NMR tube can also aid dissolution.[5]
Broad NMR Signals The sample concentration may be too high, leading to increased viscosity. The sample may not be homogenous. Paramagnetic impurities could be present.Prepare a more dilute sample.[5] Ensure the sample is fully dissolved and mixed thoroughly. Filter the sample to remove any solid particles or paramagnetic impurities.[5]
Extra Peaks in the Spectrum The sample may contain impurities from the isolation process or residual non-deuterated solvents. The NMR tube or cap might be contaminated.Re-purify the sample if necessary. Ensure the sample is completely dry before dissolving in the deuterated solvent. Always use clean NMR tubes and caps.[1][5]
Overlapping Signals The chemical shifts of different protons in this compound are too close in the chosen solvent.Try a different deuterated solvent. Changing the solvent can alter the chemical shifts and may resolve overlapping signals.[2]
Presence of a Large Water Peak The deuterated solvent has absorbed moisture from the atmosphere, or the sample was not properly dried.Use fresh, high-quality deuterated solvents and keep the containers tightly sealed. Lyophilize the sample to ensure it is free of water before dissolving.

Quantitative Data Summary

Parameter Recommended Range Notes
Sample Concentration (¹H NMR) 5 - 25 mg / 0.6-0.7 mLSufficient for most small molecules on modern spectrometers.[5]
Sample Concentration (¹³C NMR) 50 - 100 mg / 0.6-0.7 mLHigher concentration is needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
Solvent Volume (5 mm tube) 0.6 - 0.7 mLEnsures the sample fills the detection coil of the NMR probe for optimal signal.[5]

Experimental Workflow

PurpureasideC_NMR_Prep Workflow for this compound NMR Sample Preparation cluster_0 Sample Purification & Drying cluster_1 Sample Dissolution cluster_2 NMR Tube Preparation cluster_3 NMR Analysis Purification Purify this compound (e.g., HPLC) Drying Thoroughly Dry Sample (e.g., Lyophilization) Purification->Drying Weigh Accurately Weigh Sample Drying->Weigh Dissolve Dissolve in Vial Weigh->Dissolve Solvent Select Deuterated Solvent (e.g., CD3OD, D2O) Solvent->Dissolve Filter Filter Solution into Clean NMR Tube Dissolve->Filter Cap Cap and Label Tube Filter->Cap NMR Acquire NMR Spectra Cap->NMR

Caption: Experimental workflow for this compound NMR sample preparation.

References

Preventing degradation of Purpureaside C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Purpureaside C during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: this compound, a phenolic glycoside, is susceptible to degradation from various environmental factors. The primary contributors to its instability during storage include:

  • Temperature: Elevated temperatures significantly accelerate the degradation of phenolic compounds.[1][2] Storing this compound at room temperature or higher can lead to a rapid loss of purity and potency.

  • pH: The stability of phenolic glycosides is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bonds or degradation of the phenolic rings.

  • Light: Exposure to UV or visible light can induce photodegradation of this compound.[2][3] It is crucial to protect the compound from light during storage and handling.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, or certain metal ions.[2] The phenolic hydroxyl groups are particularly susceptible to oxidation.

  • Moisture: The presence of water can facilitate hydrolytic degradation. It is important to store this compound in a dry environment.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions:

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container in a desiccator.
4°CUp to 2 yearsFor shorter-term storage, ensure the container is well-sealed and protected from light.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.
-20°CUp to 1 monthSuitable for short-term storage of working solutions. Minimize freeze-thaw cycles.

Q3: I've noticed a change in the color of my this compound solution. What could be the cause?

A3: A color change in your this compound solution, such as turning yellow or brown, is often an indicator of degradation. This can be caused by oxidation or other chemical transformations of the phenolic structure. The appearance of color suggests that the compound is no longer pure and may not be suitable for your experiments. It is recommended to prepare fresh solutions if you observe any discoloration.

Q4: Can I do anything to improve the stability of my this compound stock solutions?

A4: Yes, several measures can be taken to enhance the stability of your stock solutions:

  • Use High-Purity, Anhydrous Solvents: Traces of water in solvents can promote hydrolysis. Using freshly opened, high-purity, anhydrous solvents is recommended.

  • Inert Gas Overlay: For highly sensitive applications, purging the headspace of the storage vial with an inert gas like argon or nitrogen can help to displace oxygen and prevent oxidative degradation.

  • Addition of Stabilizers: In some cases, the addition of antioxidants or cryoprotectants may improve stability, though their compatibility with your specific experimental system must be validated. For example, glycerol can be added to prevent the formation of damaging ice crystals during freezing.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting your stock solution into smaller, single-use volumes is a critical step to prevent the degradation that can occur with repeated temperature changes.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using stored this compound.
  • Possible Cause: Degradation of this compound leading to lower effective concentrations and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended temperature and light-protection guidelines.

    • Prepare Fresh Stock Solutions: If the stock solution is more than a few weeks old (when stored at -20°C) or if it has undergone multiple freeze-thaw cycles, prepare a fresh solution from powder.

    • Perform Quality Control: If you have access to analytical instrumentation such as HPLC, analyze your stored solution to check for the presence of degradation products. A loss of the main this compound peak area and the appearance of new peaks are indicative of degradation.

Issue 2: Low recovery of this compound after extraction or purification steps.
  • Possible Cause: Degradation of the compound during the experimental procedure due to exposure to harsh conditions.

  • Troubleshooting Steps:

    • Minimize Exposure to Light: Conduct all experimental steps in a light-protected environment. Use amber-colored vials or wrap containers in aluminum foil.

    • Control Temperature: Keep samples on ice or at a controlled low temperature throughout the procedure whenever possible.

    • pH Control: If your protocol involves acidic or basic conditions, try to minimize the exposure time and neutralize the sample as soon as possible.

    • De-gas Solvents: If working with sensitive samples, de-gassing solvents by sonication or sparging with nitrogen can reduce the risk of oxidation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the sample by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products.

Visualizations

Degradation_Factors cluster_factors Degradation Factors cluster_purpureaside cluster_degradation Temperature Temperature Degradation Degradation Products Temperature->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Moisture Moisture Moisture->Degradation PurpureasideC This compound (Stable)

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photolytic Degradation Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Compare Chromatograms & Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Purpureaside C Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Purpureaside C. The information is presented in a user-friendly question-and-answer format to directly address common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

This compound is a phenolic glycoside found in plants such as Rehmannia glutinosa. Its bioanalysis is crucial for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification in biological matrices like plasma is essential for evaluating its potential therapeutic effects.

Q2: What are matrix effects and how do they affect this compound bioanalysis?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the bioanalysis of phenolic glycosides like this compound, endogenous substances in plasma such as phospholipids, salts, and proteins are common causes of matrix effects.[1][2]

Q3: How can I assess matrix effects in my this compound bioanalysis?

Matrix effects can be evaluated both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4] A constant flow of this compound is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[3]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1]

Q4: What are the common sample preparation techniques to mitigate matrix effects for this compound?

Several sample preparation techniques can be employed to remove interfering matrix components before LC-MS/MS analysis. The choice of method depends on the complexity of the matrix and the desired level of cleanliness.

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[5] While quick, it may not effectively remove other matrix components like phospholipids, which are a significant source of ion suppression.[4]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. This technique can provide cleaner extracts than PPT.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte. It offers a more thorough cleanup than PPT and LLE, significantly reducing matrix effects.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Actions
Low or no signal for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like SPE to achieve a cleaner sample extract.[4]2. Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks.[1]3. Dilution: Dilute the sample with the mobile phase to reduce the concentration of matrix components.
Poor reproducibility of results Variable Matrix Effects: Inconsistent sample cleanup or lot-to-lot variation in the biological matrix.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing effective normalization.[4]2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.3. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix to ensure robustness.[1]
Signal enhancement observed Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of this compound.1. Improve Chromatographic Resolution: Separate the enhancing compounds from the analyte peak.2. Optimize Sample Cleanup: Use a sample preparation method that effectively removes the compounds causing enhancement.

Quantitative Data Summary

Table 1: Matrix Effect and Recovery of Structurally Similar Phenolic Glycosides in Rat Plasma

CompoundSample PreparationMatrix Effect (%)Recovery (%)
Ziyuglycoside ILiquid-Liquid Extraction88 - 113> 84
Ziyuglycoside IILiquid-Liquid Extraction88 - 113> 84
VerbascosideProtein Precipitation67.4 - 104.870.6 - 104.5
IsoacteosideProtein Precipitation67.4 - 104.870.6 - 104.5

Data synthesized from multiple sources for illustrative purposes.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common starting point for the bioanalysis of phenolic glycosides in plasma.

  • Sample Aliquoting: Transfer 100 µL of rat plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a structurally similar compound not present in the sample).

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 15,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol details the steps to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma using the developed sample preparation method (e.g., Protocol 1). Spike the analyte and internal standard into the resulting clear supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Inject data Data Acquisition lcms->data quant Quantification data->quant me_eval Matrix Effect Evaluation quant->me_eval

Caption: Bioanalytical workflow for this compound.

signaling_pathway cluster_cell Macrophage cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_cytokines Cytokine Production PC This compound IKK IKK PC->IKK Inhibition MAPK MAPK (p38, JNK, ERK) PC->MAPK Inhibition LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK LPS->MAPK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene TNF TNF-α Gene->TNF IL6 IL-6 Gene->IL6 IL1b IL-1β Gene->IL1b

Caption: Putative anti-inflammatory signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Purpureaside C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Purpureaside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing its bioavailability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when this compound exhibits poor efficacy or inconsistent results in your in vivo experiments. The primary challenge with this compound, a large and hydrophilic phenylethanoid glycoside, is its low oral bioavailability, likely due to poor membrane permeability.

Issue 1: Low Plasma Concentration of this compound After Oral Administration

Possible Cause: Poor absorption from the gastrointestinal (GI) tract due to low membrane permeability. Phenylethanoid glycosides like this compound are large and polar molecules, which limits their ability to passively diffuse across the intestinal epithelium.

Troubleshooting Steps:

  • Confirm Physicochemical Properties: Review the known properties of this compound. Its large molecular weight (786.7 g/mol ) and negative XLogP3 (-2.1) indicate high hydrophilicity and low passive permeability.

  • Employ Permeation Enhancers: Co-administration of this compound with permeation enhancers can transiently increase the permeability of the intestinal epithelium.

  • Formulation Strategies:

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its absorption.

    • Nanoparticles: Formulating this compound into nanoparticles can enhance its uptake and transport across the intestinal barrier.

  • Inhibit Efflux Pumps: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells. Co-administration with a P-gp inhibitor, such as piperine, can increase its intracellular concentration and subsequent absorption.[1][2][3]

Issue 2: High Variability in Pharmacokinetic Profiles Between Subjects

Possible Cause: Differences in gut microbiota, metabolic enzyme activity, and food intake can all contribute to variable absorption of this compound.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting: Administer this compound to fasted animals to minimize the influence of food on its absorption.

    • Diet: Ensure all animals are on the same diet leading up to and during the study.

  • Consider Gut Microbiota: The gut microbiome can metabolize phenylethanoid glycosides.[4] Consider characterizing the gut microbiota of your animal models if variability is a persistent issue.

  • Use a More Robust Formulation: A well-designed formulation (e.g., a nanoemulsion or a solid dispersion) can help to reduce variability by improving the consistency of drug release and absorption.

Issue 3: Rapid Elimination and Short Half-Life In Vivo

Possible Cause: this compound and other phenylethanoid glycosides are known to be rapidly metabolized and eliminated from the body.[5][6]

Troubleshooting Steps:

  • Investigate Metabolic Pathways: While specific data for this compound is limited, related compounds undergo metabolism via catechol-O-methyltransferase (COMT) and other enzymes.[7]

  • Sustained-Release Formulations: Develop a sustained-release formulation to maintain therapeutic plasma concentrations for a longer duration. This could involve polymeric nanoparticles or implants.

  • Dosing Regimen Adjustment: Increase the dosing frequency to compensate for the rapid clearance.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

Q2: How can I improve the solubility of this compound for my experiments?

A2: this compound is a hydrophilic compound and is generally soluble in aqueous solutions. However, for achieving higher concentrations for stock solutions, organic solvents like dimethyl sulfoxide (DMSO) can be used. For in vivo administration, it is crucial to use a vehicle that is well-tolerated by the animals. Common strategies include using co-solvents like polyethylene glycol (PEG), or formulating with cyclodextrins to enhance aqueous solubility and stability.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Based on the challenges posed by its physicochemical properties, the following strategies hold promise:

  • Nanoparticle-based delivery systems: These can protect this compound from degradation in the GI tract and enhance its uptake by intestinal cells.

  • Lipid-based formulations (Liposomes, SEDDS): These can improve absorption by utilizing lipid uptake pathways.

  • Complexation with cyclodextrins: This can improve solubility and stability, and potentially enhance absorption.

  • Co-administration with bioenhancers: Compounds like piperine that inhibit efflux pumps and metabolic enzymes can significantly increase bioavailability.[2][3]

Q4: Are there any known drug-drug or drug-food interactions to be aware of?

A4: Specific interaction studies for this compound are lacking. However, as it may be a substrate for P-glycoprotein and metabolic enzymes, co-administration with other drugs that are substrates or inhibitors of these proteins could lead to interactions. Food can also affect its absorption, so it is generally recommended to administer it on an empty stomach for consistency.

Quantitative Data

Since direct pharmacokinetic data for this compound is limited, the following tables summarize representative data for a structurally similar phenylethanoid glycoside, Acteoside, in rats. This data can be used as a reference for designing in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of Acteoside in Rats After Oral and Intravenous Administration

ParameterOral Administration (40 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 312.54 ± 44.43-
Tmax (h) 0.29 ± 0.17-
AUC (0-t) (ng·h/mL) 330.1 ± 50.8150.9 ± 21.7
t1/2 (h) 1.05 ± 0.230.38 ± 0.04
Absolute Bioavailability (%) ~1%-

Data adapted from studies on Acteoside pharmacokinetics in rats.[5][6]

Table 2: Caco-2 Cell Permeability of Phenylethanoid Glycosides

CompoundApparent Permeability (Papp) (cm/s)DirectionTransport Mechanism
Acteoside 4.75 x 10⁻⁷Apical to BasolateralPassive Diffusion with P-gp Efflux
Salidroside 21.7 x 10⁻⁷Apical to BasolateralPassive Diffusion

This table illustrates the poor permeability of Acteoside, a compound structurally similar to this compound, across a Caco-2 cell monolayer, a model of the human intestinal barrier.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

Objective: To encapsulate this compound in liposomes to improve its oral absorption.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm)

Methodology:

  • Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS by vortexing. The concentration of this compound should be optimized based on encapsulation efficiency.

  • To form multilamellar vesicles (MLVs), continue vortexing for 10-15 minutes.

  • Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication on ice.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm for 10-15 passes.

  • Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key signaling pathway modulated by phenylethanoid glycosides and a general workflow for evaluating bioavailability enhancement strategies.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study cluster_outcome Outcome PC This compound Formulation Formulation Strategies (Nanoparticles, Liposomes, etc.) PC->Formulation Solubility Solubility & Dissolution Testing Formulation->Solubility Caco2 Caco-2 Permeability Assay Formulation->Caco2 Animal Oral Administration to Rats Solubility->Animal Caco2->Animal Blood Blood Sampling Animal->Blood Analysis LC-MS/MS Analysis Blood->Analysis PK Pharmacokinetic Analysis (AUC, Cmax, t1/2) Analysis->PK Bioavailability Enhanced Bioavailability PK->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK activates PC This compound PC->IKK inhibits NFkB NF-κB (p65/p50) PC->NFkB inhibits translocation IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Caption: this compound inhibits the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Neuroprotective Efficacy: Purpureaside C vs. Hydroxysafflor Yellow A

Author: BenchChem Technical Support Team. Date: November 2025

A significant disparity in the volume of available research presents a challenge in conducting a direct, comprehensive comparison of the neuroprotective efficacy of Purpureaside C and Hydroxysafflor Yellow A (HSYA). While HSYA has been the subject of numerous preclinical studies, providing a robust body of evidence for its neuroprotective effects, research specifically isolating the effects of this compound is sparse. It is often studied as a component of complex herbal extracts, making it difficult to attribute specific neuroprotective actions solely to this compound.

This guide provides a detailed overview of the current scientific evidence for HSYA and the limited data available for an herbal extract containing this compound, intended for researchers, scientists, and drug development professionals.

Hydroxysafflor Yellow A (HSYA): A Multi-Target Neuroprotective Agent

HSYA, a major active component of the safflower plant (Carthamus tinctorius L.), has demonstrated significant neuroprotective effects in various experimental models of neurological disorders, particularly cerebral ischemia.[1] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways related to inflammation, apoptosis, and oxidative stress.

Quantitative Data on Neuroprotective Effects of HSYA

The following table summarizes key quantitative data from preclinical studies on HSYA, demonstrating its efficacy in animal and cell models of neurological damage.

Experimental ModelTreatment RegimenKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO) in rats8 mg/kg HSYASignificantly reduced neurological deficit scores and percentage of infarction volume.[1][1]
MCAO in mice5 and 20 mg/kg HSYASignificantly decreased infarct size to 7.2% and 22.4% respectively, from ~37% in the control group.[2][2]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 cellsHSYA treatmentSignificantly reduced ROS levels and protected against apoptosis.[2][2]
OGD/R in SH-SY5Y cellsHSYA interventionIncreased autophagy and decreased apoptosis.[3][3]
Traumatic Brain Injury (TBI) in miceHSYA treatmentImproved neurological recovery.[4]
Experimental Protocols for HSYA Evaluation

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the neuroprotective effects of HSYA.

  • Animal Models:

    • Middle Cerebral Artery Occlusion (MCAO): This surgical model is widely used to mimic focal cerebral ischemia. Neurological deficit scores are assessed using a graded scale, and infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[1][2]

    • Traumatic Brain Injury (TBI): Mechanical injury is induced in animal models to study the effects of trauma on the brain. Neurological recovery is a key outcome measure.[4]

  • Cell-Based Assays:

    • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): This in vitro model simulates ischemic conditions in cultured neuronal cells (e.g., PC12, SH-SY5Y). Cell viability, apoptosis (e.g., via TUNEL assay), and levels of reactive oxygen species (ROS) are measured to assess neuroprotection.[2][3]

    • Western Blotting: This technique is used to quantify the expression levels of specific proteins involved in signaling pathways, such as JAK2, STAT3, Akt, and caspase-3, to elucidate the molecular mechanisms of HSYA.[1][2]

    • Flow Cytometry: Used to quantify apoptosis by staining cells with Annexin V-FITC/PI.[3]

Signaling Pathways Modulated by HSYA

HSYA exerts its neuroprotective effects by modulating a complex network of signaling pathways.

  • JAK2/STAT3 and SOCS3 Signaling: HSYA has been shown to downregulate the JAK2/STAT3 pathway, which is activated in response to ischemic injury, and promote the expression of SOCS3, a negative regulator of this pathway.[1]

  • PI3K/Akt Pathway: HSYA can activate the PI3K/Akt signaling pathway, which is a crucial cell survival pathway that inhibits apoptosis.[2]

  • HIF-1α/BNIP3 Pathway: HSYA can activate the HIF-1α/BNIP3 signaling pathway to induce autophagy, which can be a protective mechanism in response to ischemic stress.[3]

  • AMPK/mTOR Signaling: In the context of TBI, HSYA enhances neuronal autophagy by activating the AMPK/mTOR signaling pathway, leading to the inhibition of the NLRP3 inflammasome.[4]

  • SIRT1 Pathway: HSYA has been shown to regulate the SIRT1 pathway, which is involved in cell survival and anti-apoptosis.[5][6]

HSYA_Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_hif1a HIF-1α Pathway cluster_ampk_mtor AMPK/mTOR Pathway HSYA Hydroxysafflor Yellow A JAK2 JAK2 HSYA->JAK2 downregulates SOCS3 SOCS3 HSYA->SOCS3 promotes PI3K PI3K HSYA->PI3K activates HIF1a HIF-1α HSYA->HIF1a activates AMPK AMPK HSYA->AMPK activates Ischemic_Stroke Ischemic Stroke / TBI Ischemic_Stroke->JAK2 Neuroprotection Neuroprotection STAT3 STAT3 JAK2->STAT3 SOCS3->JAK2 Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Apoptosis_Inhibition->Neuroprotection BNIP3 BNIP3 HIF1a->BNIP3 Autophagy_Induction Induction of Autophagy BNIP3->Autophagy_Induction Autophagy_Induction->Neuroprotection mTOR mTOR AMPK->mTOR NLRP3_Inhibition Inhibition of NLRP3 Inflammasome mTOR->NLRP3_Inhibition NLRP3_Inhibition->Neuroprotection

Caption: Signaling pathways modulated by HSYA for neuroprotection.

This compound: Limited Evidence from a Complex Herbal Extract

In stark contrast to HSYA, there is a significant lack of published research on the neuroprotective effects of this compound as an isolated compound. The primary source of information comes from a study on a six-herb Chinese medicinal formula known as GPCRAC, where this compound is identified as one of the constituent compounds.

Data on the Neuroprotective Effects of a GPCRAC Extract (containing this compound)

The following information is derived from a study on the entire GPCRAC extract and not on this compound alone. Therefore, the observed effects cannot be exclusively attributed to this compound.

Experimental ModelTreatmentKey FindingsReference
Scopolamine-induced cognitive impairment in miceGPCRAC extract administrationSignificantly recovered cognitive impairment, improved learning and memory, increased acetylcholine content and choline acetyltransferase activity, and decreased acetylcholinesterase activity in the hippocampus.[1]
Experimental Protocol for GPCRAC Extract Evaluation
  • Animal Model:

    • Scopolamine-induced Cognitive Impairment: Mice were treated with scopolamine to induce memory and learning deficits. The neuroprotective effects of the GPCRAC extract were assessed through behavioral tests.

  • Behavioral Tests:

    • Novel Object Recognition (NOR) test, Step-Down Passive Avoidance (SDA) test, and Morris Water Maze (MWZ) test: These tests were used to evaluate learning and memory in mice.

  • Biochemical Analysis:

    • Label-free quantitative proteomics: Used to identify differentially expressed proteins in the hippocampus of mice treated with the GPCRAC extract.

Potential Signaling Pathways Implicated for GPCRAC Extract

The study on the GPCRAC extract suggests that its neuroprotective effects may be mediated through the modulation of the dopaminergic synapse and apoptosis signaling pathways. Proteomic analysis identified five hub proteins that were significantly improved by the administration of the extract: PPP2CA, Gsk3β, PP3CC, PRKACA, and BCL-2.

GPCRAC_Signaling_Pathway cluster_pathways Potential Pathways cluster_proteins Key Proteins GPCRAC GPCRAC Extract (contains this compound) Dopaminergic_Synapse Dopaminergic Synapse GPCRAC->Dopaminergic_Synapse modulates Apoptosis_Signaling Apoptosis Signaling GPCRAC->Apoptosis_Signaling modulates PPP2CA PPP2CA GPCRAC->PPP2CA Gsk3b Gsk3β GPCRAC->Gsk3b PP3CC PP3CC GPCRAC->PP3CC PRKACA PRKACA GPCRAC->PRKACA BCL2 BCL-2 GPCRAC->BCL2 Scopolamine_Injury Scopolamine-Induced Cognitive Impairment Scopolamine_Injury->Dopaminergic_Synapse Scopolamine_Injury->Apoptosis_Signaling Neuroprotection Neuroprotection Dopaminergic_Synapse->Neuroprotection Apoptosis_Signaling->Neuroprotection

Caption: Potential signaling pathways modulated by the GPCRAC extract.

Conclusion and Future Directions

Currently, a direct and evidence-based comparison of the neuroprotective efficacy of this compound and Hydroxysafflor Yellow A is not feasible due to the profound lack of specific research on this compound. HSYA stands out as a well-characterized compound with a significant body of preclinical evidence supporting its neuroprotective potential through multiple, well-defined signaling pathways.

The limited data on the GPCRAC extract, which contains this compound, suggests potential neuroprotective activity. However, to understand the specific contribution of this compound, further research is imperative. Future studies should focus on isolating this compound and evaluating its neuroprotective efficacy in various in vitro and in vivo models of neurodegeneration. Such research would need to include detailed dose-response studies, elucidation of its specific molecular mechanisms and signaling pathways, and quantitative analysis of its effects on neuronal survival, apoptosis, and oxidative stress. Only then can a meaningful comparison with well-studied compounds like HSYA be made to guide future drug development efforts in the field of neuroprotection.

References

A Comparative Analysis of Purpureaside C and Other Bioactive Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance of Purpureaside C and Structurally Related Chalcones, Supported by Experimental Data.

Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of this compound alongside other notable chalcones—Broussochalcone A, Cardamonin, Lonchocarpin, and Xanthohumol—focusing on their anti-inflammatory and antioxidant properties. While quantitative data for this compound remains limited in publicly available research, this comparison draws upon existing experimental data for other key chalcones to provide a valuable benchmark for future research and drug development endeavors.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of the performance of these selected chalcones, the following table summarizes their reported half-maximal inhibitory concentrations (IC50) in various in vitro assays. Lower IC50 values indicate greater potency.

CompoundAnti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition (IC50)Antioxidant Activity: DPPH Radical Scavenging (IC50)Antioxidant Activity: Xanthine Oxidase Inhibition (IC50)
This compound Data not availableData not availableData not available
Broussochalcone A 11.3 µM (in LPS-activated macrophages)[1]7.6 µM[1]2.21 µM[2]
Cardamonin ~1 µM (27% inhibition at this concentration)[3]Lower than gallic acid (qualitative)[3]Data not available
Lonchocarpin Data not availableData not availableData not available
Xanthohumol Effective inhibition (qualitative)[4]Data not availableData not available

Note: The lack of publicly available quantitative data for this compound highlights a significant gap in the current research landscape. Further investigation is warranted to elucidate its specific potency in these and other relevant biological assays to enable a direct and comprehensive comparison.

Mechanisms of Action: A Look at the Signaling Pathways

Chalcones exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Mechanisms

A primary mechanism underlying the anti-inflammatory effects of many chalcones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Broussochalcone A has been shown to suppress the activation of NF-κB, leading to a decrease in the production of nitric oxide in lipopolysaccharide (LPS)-activated macrophages.[1][5]

  • Cardamonin also demonstrates potent anti-inflammatory activity by targeting the NF-κB pathway.[6] It has been shown to inhibit the expression of iNOS and COX-2.

  • Xanthohumol exerts its anti-inflammatory effects in microglial cells through the NRF2-ARE signaling pathway, which in turn leads to the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties.[4]

  • Lonchocarpin has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is also implicated in inflammatory processes.[7][8][9]

The following diagram illustrates the general NF-κB signaling pathway and highlights the points of intervention for chalcones.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB IκBα-NF-κB Complex NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates to IκBα-NF-κB->NF-κB releases DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription of Chalcones Chalcones Chalcones->IKK inhibit Chalcones->NF-κB_n inhibit nuclear translocation

Figure 1: Chalcone Intervention in the NF-κB Signaling Pathway.
Antioxidant Mechanisms

The antioxidant activity of chalcones is primarily attributed to their ability to scavenge free radicals and inhibit enzymes involved in the production of reactive oxygen species (ROS).

  • Broussochalcone A is a potent antioxidant that exhibits strong free radical scavenging activity, as demonstrated in DPPH assays.[1] It also inhibits xanthine oxidase, an enzyme that generates superoxide radicals.[2]

  • Cardamonin has shown antioxidant properties, although its activity in DPPH assays is reported to be lower than that of gallic acid.[3]

  • Xanthohumol is recognized for its significant antioxidant effects, which contribute to its anti-inflammatory and other biological activities.[10][11]

The workflow for a typical DPPH radical scavenging assay is depicted below.

DPPH_Assay_Workflow cluster_mixing Reaction Mixture DPPH_Solution DPPH Radical Solution (Purple) Mix_Chalcone DPPH + Chalcone DPPH_Solution->Mix_Chalcone Mix_Standard DPPH + Ascorbic Acid DPPH_Solution->Mix_Standard Mix_Blank DPPH + Solvent DPPH_Solution->Mix_Blank Chalcone_Solution Chalcone Solution (Test Compound) Chalcone_Solution->Mix_Chalcone Ascorbic_Acid Ascorbic Acid (Standard) Ascorbic_Acid->Mix_Standard Blank Solvent Control Blank->Mix_Blank Incubation Incubation in the Dark Mix_Chalcone->Incubation Mix_Standard->Incubation Mix_Blank->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Figure 2: Workflow of the DPPH Radical Scavenging Assay.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.

Nitric Oxide (NO) Production Inhibition Assay

This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in stimulated macrophage cells.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test chalcone for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.

Measurement of Nitric Oxide:

  • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test chalcone are prepared in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compound.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined from the dose-response curve.

Conclusion

This comparative guide highlights the significant anti-inflammatory and antioxidant potential of several bioactive chalcones. While Broussochalcone A and Cardamonin have demonstrated potent activities in various in vitro assays with well-defined mechanisms of action, a notable lack of quantitative data for this compound impedes a direct comparison. The information presented here serves as a valuable resource for researchers and drug development professionals, underscoring the therapeutic promise of the chalcone scaffold and emphasizing the critical need for further investigation into the specific biological activities of this compound. Elucidating the quantitative performance and mechanistic details of this compound will be instrumental in unlocking its full potential as a therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Purpureaside C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of three common analytical techniques for the quantification of Purpureaside C: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection. The following sections detail the experimental protocols and present a summary of key validation parameters to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The data presented is a representative compilation derived from validated methods for structurally similar phenolic glycosides and other natural products, illustrating the typical performance of each technique in the absence of a direct cross-validation study for this compound.

Experimental Protocols

A crucial first step for the analysis of this compound from plant matrices is the efficient extraction of the analyte.

1. Sample Preparation: Extraction of this compound from Plant Material

A generalized ultrasound-assisted extraction method is as follows:

  • Sample Collection and Preparation : Plant material is collected, washed, and dried at room temperature in the shade for approximately 30 days. The dried material is then powdered.

  • Extraction : 1 gram of the powdered plant material is extracted with 50 mL of a 70% ethanol solution.

  • Ultrasonic Treatment : The mixture is subjected to ultrasonication to enhance extraction efficiency.

  • Clarification : The resulting extract is filtered to remove solid plant debris.

  • Storage : The clarified extract is stored at 4°C until analysis.

For subsequent analysis, the crude extract may require further purification or pre-concentration, such as through solid-phase extraction (SPE), to remove interfering matrix components.

2. Analytical Methodologies

The following protocols outline the typical conditions for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and HPTLC.

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically employed, consisting of a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is performed at the maximum absorbance wavelength of this compound.

  • Injection Volume : 10-20 µL.

  • Quantification : Quantification is based on a calibration curve constructed from the peak areas of this compound standards of known concentrations.

b) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase : Similar to HPLC, a gradient of acidified water and acetonitrile or methanol is used, but at a lower flow rate suitable for UPLC systems (e.g., 0.3-0.5 mL/min).

  • Ionization Mode : ESI in either positive or negative ion mode, depending on the ionization efficiency of this compound.

  • Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

c) High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application : Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase (Solvent System) : A mixture of non-polar and polar solvents is used for development, for instance, a combination of toluene, ethyl acetate, and formic acid.

  • Development : The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis : After development, the plate is dried, and the bands are scanned with a densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification : The peak area of the densitometric scan is used for quantification against a calibration curve prepared from the standards.

Data Presentation: Comparison of Validation Parameters

The performance of each analytical method is evaluated based on several key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance data for the three analytical techniques.

Validation ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) ng levelpg to low ng levelHigh ng level
Limit of Quantification (LOQ) ng levelpg to low ng levelHigh ng level
Precision (%RSD) < 2%< 15%< 5%
Accuracy (Recovery %) 95-105%85-115%90-110%
Specificity/Selectivity ModerateHighModerate to High
Analysis Time per Sample 15-30 min5-15 min~4 hours for a full plate

Mandatory Visualization

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation & Comparison M1 HPLC-UV Method V1 Linearity & Range M1->V1 V2 Accuracy M1->V2 V3 Precision (Repeatability & Intermediate) M1->V3 V4 Specificity / Selectivity M1->V4 V5 LOD & LOQ M1->V5 V6 Robustness M1->V6 M2 UPLC-MS/MS Method M2->V1 M2->V2 M2->V3 M2->V4 M2->V5 M2->V6 M3 HPTLC Method M3->V1 M3->V2 M3->V3 M3->V4 M3->V5 M3->V6 C1 Analysis of the Same Sample Set V1->C1 V2->C1 V3->C1 V4->C1 V5->C1 V6->C1 C2 Statistical Comparison of Results (e.g., t-test, ANOVA) C1->C2 C3 Performance Evaluation C2->C3 Conclusion Selection of Optimal Method C3->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Purpureaside C: A Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective research, the quest for novel compounds with therapeutic potential against neurodegenerative diseases is ever-expanding. Purpureaside C, a phenylpropanoid glycoside, has emerged as a compound of interest, demonstrating neuroprotective properties in preclinical studies. This guide provides a comparative overview of this compound's efficacy against established standard neuroprotective agents, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative studies between this compound and standard neuroprotective agents are currently limited in the available scientific literature. The majority of existing research on this compound examines its effects as a component within herbal extracts rather than as an isolated compound. This guide, therefore, presents the available data for this compound and contrasts it with the well-documented efficacy of standard agents such as Edaravone, Nimodipine, and Memantine. While a direct quantitative comparison is challenging due to differing experimental models, this analysis provides a foundational understanding of this compound's potential neuroprotective mechanisms and its standing relative to current therapeutic options.

Data Presentation: A Comparative Overview

Due to the absence of head-to-head trials, the following tables summarize the neuroprotective effects of this compound (as part of an herbal extract) and standard agents based on available data from various preclinical studies. It is crucial to interpret this data with the understanding that experimental conditions were not standardized across these studies.

Table 1: In Vivo Neuroprotective Effects in Animal Models of Alzheimer's Disease

AgentModelKey Findings
This compound (in GPCRAC extract) Scopolamine-induced cognitive impairment in mice- Improved learning and memory in behavioral tests (Morris water maze, step-down passive avoidance, novel object recognition). - Increased acetylcholine content and choline acetyltransferase activity in the hippocampus. - Decreased acetylcholinesterase activity in the hippocampus.
Memantine Tg2576 mouse model of Alzheimer's disease- Reduced Aβ plaque deposition at a dose of 5 mg/kg.[1] - Increased synaptic density at a dose of 5 mg/kg.[1]

Table 2: In Vitro Neuroprotective Effects

AgentCell ModelInsultKey Findings
Edaravone Rat pheochromocytoma (PC12) cells6-hydroxydopamine (6-OHDA)- Significantly ameliorated the survival of TH-positive neurons in a dose-responsive manner.[2]
Nimodipine Rat pheochromocytoma (PC12) cellsHydrogen peroxide (H₂O₂), Calcium ionophore A23187- Prevented approximately 90% of H₂O₂-induced cytotoxicity at 20 µM.[3]
Memantine Primary midbrain neuron-glia culturesLipopolysaccharide (LPS)- Reduced LPS-induced loss of dopamine uptake in a dose-dependent fashion.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and standard agents are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Purpureaside_C_Pathway cluster_upstream Upstream Triggers cluster_purpureaside This compound Action cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress Purpureaside_C This compound Oxidative_Stress->Purpureaside_C Inhibits Neuroinflammation Neuroinflammation Neuroinflammation->Purpureaside_C Inhibits Dopaminergic_Synapse_Modulation Modulation of Dopaminergic Synapse Purpureaside_C->Dopaminergic_Synapse_Modulation Apoptosis_Inhibition Inhibition of Apoptosis Signaling Pathway Purpureaside_C->Apoptosis_Inhibition Cholinergic_Function_Enhancement Enhanced Cholinergic Function Purpureaside_C->Cholinergic_Function_Enhancement

Caption: Putative neuroprotective signaling pathway of this compound.

Standard_Agents_Pathways cluster_edaravone Edaravone cluster_nimodipine Nimodipine cluster_memantine Memantine Edaravone Edaravone Free_Radical_Scavenging Free Radical Scavenging Edaravone->Free_Radical_Scavenging Nimodipine Nimodipine Calcium_Channel_Blockade L-type Calcium Channel Blockade Nimodipine->Calcium_Channel_Blockade Memantine Memantine NMDA_Receptor_Antagonism NMDA Receptor Antagonism Memantine->NMDA_Receptor_Antagonism

Caption: Primary mechanisms of action for standard neuroprotective agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the studies cited.

This compound (as part of GPCRAC extract) in a Scopolamine-Induced Alzheimer's Disease Mouse Model
  • Animal Model: Male C57BL/6J mice were used. Cognitive impairment was induced by intraperitoneal injection of scopolamine.

  • Treatment: The GPCRAC extract, containing this compound, was administered orally to the mice.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water.

    • Step-Down Passive Avoidance Test: To evaluate passive avoidance learning and memory. The test measures the latency of mice to step down from a platform to a grid floor where they previously received an electric shock.

    • Novel Object Recognition Test: To assess recognition memory. Mice were familiarized with two objects and later tested for their preference to explore a novel object over a familiar one.

  • Biochemical Assays:

    • Cholinergic System Function: Hippocampal tissues were analyzed for acetylcholine (ACh) content, choline acetyltransferase (ChAT) activity, and acetylcholinesterase (AChE) activity using commercially available assay kits.

Standard Neuroprotective Agent Assays (General Protocols)
  • Cell Culture:

    • PC12 cells (Rat Pheochromocytoma): A common cell line used for in vitro neuroprotection studies.

    • Primary Neuronal Cultures: Neurons are isolated from specific brain regions of embryonic or neonatal rodents.

  • Induction of Neuronal Damage:

    • Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage.

    • Excitotoxicity: Overstimulation of glutamate receptors is induced by agents like N-methyl-D-aspartate (NMDA).

    • Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response in cell cultures.

  • Assessment of Neuroprotection:

    • Cell Viability Assays:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

    • Apoptosis Assays:

      • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

      • Caspase Activity Assays: Measure the activity of caspases, key enzymes in the apoptotic pathway.

    • Measurement of Oxidative Stress Markers:

      • Reactive Oxygen Species (ROS) Detection: Using fluorescent probes like DCFDA.

      • Lipid Peroxidation Assays: Measuring levels of malondialdehyde (MDA).

Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo and in vitro neuroprotection studies.

In_Vivo_Workflow Animal_Model Establish Animal Model (e.g., Scopolamine-induced amnesia) Treatment_Groups Administer Treatment (this compound / Standard Agent / Vehicle) Animal_Model->Treatment_Groups Behavioral_Testing Conduct Behavioral Tests (e.g., Morris Water Maze) Treatment_Groups->Behavioral_Testing Tissue_Collection Collect Brain Tissue Behavioral_Testing->Tissue_Collection Biochemical_Analysis Perform Biochemical Analysis (e.g., Cholinergic markers) Tissue_Collection->Biochemical_Analysis Data_Analysis Analyze and Interpret Data Biochemical_Analysis->Data_Analysis

Caption: General workflow for in vivo neuroprotection studies.

In_Vitro_Workflow Cell_Culture Culture Neuronal Cells (e.g., PC12, Primary Neurons) Pre_treatment Pre-treat with Test Compound (this compound / Standard Agent) Cell_Culture->Pre_treatment Induce_Damage Induce Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity) Pre_treatment->Induce_Damage Assess_Neuroprotection Assess Neuroprotective Effects (e.g., Cell Viability, Apoptosis) Induce_Damage->Assess_Neuroprotection Data_Analysis Analyze and Interpret Data Assess_Neuroprotection->Data_Analysis

References

A Tale of Two Phytochemicals: Safflor Yellow A and Purpureaside C - A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of natural compounds for therapeutic applications is a burgeoning field. This guide provides a detailed comparative analysis of two such compounds: Safflor Yellow A, a prominent bioactive component of safflower, and Purpureaside C, a phenolic glycoside. However, a significant disparity in available research presents a challenge for a direct, data-driven comparison.

While Safflor Yellow A, particularly its hydroxylated form (Hydroxysafflor Yellow A or HSYA), has been the subject of extensive scientific investigation, this compound remains largely uncharacterized in terms of its pharmacological activities. This guide will present the wealth of experimental data available for Safflor Yellow A, while also clearly delineating the current knowledge gaps concerning this compound.

At a Glance: Key Biological Activities

Biological ActivitySafflor Yellow A (HSYA)This compound
Neuroprotection Extensively documented neuroprotective effects against cerebral ischemia-reperfusion injury and neuroinflammation.Limited data available; identified as a constituent in a plant extract with neuroprotective properties, but its individual contribution is unknown.
Anti-inflammatory Potent anti-inflammatory properties demonstrated in various in vitro and in vivo models.A single database entry describes it as having "proinflammatory action," though the context and experimental validation are not provided.
Antioxidant Strong antioxidant activity, including radical scavenging and reduction of oxidative stress.No significant experimental data available on its antioxidant capacity.

Safflor Yellow A (Hydroxysafflor Yellow A): A Multifaceted Therapeutic Agent

Safflor Yellow A, and more specifically its active form, Hydroxysafflor Yellow A (HSYA), is a water-soluble quinochalcone C-glycoside extracted from the petals of Carthamus tinctorius L. (safflower).[1] It is the principal active ingredient responsible for many of the medicinal properties of safflower, which has a long history of use in traditional medicine for promoting blood circulation and alleviating pain.[2] Modern pharmacological studies have validated many of its traditional uses, revealing its potent cardiovascular and cerebrovascular protective effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective, anti-inflammatory, and antioxidant activities of HSYA from various experimental studies.

Table 1: Neuroprotective Effects of Hydroxysafflor Yellow A (HSYA)

Experimental ModelDosage/ConcentrationKey FindingsReference
Rat model of middle cerebral artery occlusion (MCAO)3.0 and 6.0 mg/kgMarkedly decreased neurological deficit scores and reduced infarction area.[3]
Rat model of cerebral ischemia-reperfusion injury2 and 4 mg/kg (i.v.)Significantly decreased neurological symptom score, brain water content, and percentage of brain infarction area at 24h post-ischemia.[4]
Cultured fetal cortical cells exposed to glutamateNot specifiedRemarkably inhibited neuron damage induced by glutamate.[3]

Table 2: Anti-inflammatory Effects of Hydroxysafflor Yellow A (HSYA)

Experimental ModelDosage/ConcentrationKey FindingsReference
LPS-stimulated RAW264.7 macrophagesNot specifiedInhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating iNOS and COX-2 gene expression.[5]
Rat model of cerebral ischemia-reperfusion injury4 mg/kg (i.v.)Significantly decreased serum IL-6 and IL-1β levels at 24h post-ischemia.[4]
Diabetic Nephropathy (meta-analysis of clinical trials)Not specifiedSignificantly reduced levels of hs-CRP, IL-6, and TNF-α.[6]

Table 3: Antioxidant Effects of Hydroxysafflor Yellow A (HSYA)

AssayKey FindingsReference
DPPH radical scavenging assayHSYA demonstrated significant radical scavenging activity.[7][8]
Oxygen Radical Absorbance Capacity (ORAC) assayShowed high antioxidant activity. The Trolox index for HSYA was approximately three times higher than that for Safflor Yellow A.[7]
Ferric Reducing Antioxidant Power (FRAP) assaySafflower extracts containing HSYA showed obvious ferric reducing activity.[9]
Experimental Protocols

Neuroprotection Assessment in a Rat Model of Cerebral Ischemia-Reperfusion Injury

  • Animal Model: Male Wistar rats are subjected to middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: HSYA is administered intravenously at varying doses (e.g., 2 and 4 mg/kg) at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological deficits are evaluated at different time points post-reperfusion using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The percentage of the infarct volume relative to the total brain volume is then calculated.

  • Biochemical Analysis: Brain tissue and serum samples are collected to measure markers of inflammation (e.g., IL-1β, IL-6, TNF-α) and oxidative stress (e.g., malondialdehyde, superoxide dismutase).

In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of HSYA for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: The expression levels of inflammatory genes such as iNOS and COX-2 are determined by quantitative real-time PCR (qRT-PCR).

DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with different concentrations of HSYA.

  • Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured spectrophotometrically after a set incubation period.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

HSYA exerts its therapeutic effects through the modulation of multiple signaling pathways. Its neuroprotective and anti-inflammatory actions are often linked to the inhibition of pro-inflammatory pathways and the enhancement of endogenous antioxidant defenses.

Safflor_Yellow_A_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK) MyD88->MAPK NF_kB NF-κB MAPK->NF_kB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 NF_kB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation HSYA Safflor Yellow A (HSYA) HSYA->MAPK | HSYA->NF_kB | Nrf2 Nrf2 HSYA->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress |

Fig. 1: Safflor Yellow A's anti-inflammatory and antioxidant pathways.

This compound: An Enigma in Phytochemical Research

This compound is a phenolic glycoside that has been isolated from Rehmannia purpurea.[10] Despite its identification, there is a significant dearth of scientific literature detailing its biological activities.

One commercially available chemical database describes this compound as having a "significant proinflammatory action." However, the primary source and experimental context for this claim are not provided, making it difficult to interpret its physiological relevance. It is crucial to note that "pro-inflammatory" can have different meanings in different biological contexts and does not necessarily preclude therapeutic potential.

Another study identified this compound as a constituent of a complex Chinese herbal extract that demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. However, the study did not investigate the individual contribution of this compound to the observed effects.

Due to the lack of available experimental data, a quantitative comparison with Safflor Yellow A on the parameters of neuroprotection, anti-inflammatory, and antioxidant activities is not possible at this time.

Conclusion and Future Directions

This guide highlights the extensive body of research supporting the therapeutic potential of Safflor Yellow A (HSYA) in conditions involving inflammation, oxidative stress, and neuronal damage. The provided quantitative data and experimental protocols offer a solid foundation for researchers interested in further exploring this promising natural compound.

Conversely, this compound remains a largely unexplored molecule. The limited and somewhat contradictory information available underscores the need for foundational research to elucidate its basic pharmacological properties. Future studies should focus on in vitro and in vivo experiments to systematically evaluate its potential neuroprotective, anti-inflammatory, and antioxidant activities. Without such fundamental data, any comparison to well-characterized compounds like Safflor Yellow A is purely speculative.

For scientists and drug development professionals, Safflor Yellow A represents a compound with a robust preclinical evidence base, warranting further investigation for clinical applications. This compound, on the other hand, represents an opportunity for novel discovery, with its biological activities waiting to be unveiled.

References

Investigating the Synergistic Potential of Flavonoid Glycosides: A Comparative Guide Using Luteolin, Quercetin, and Apigenin as Surrogates for Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Initial investigations into the synergistic effects of Purpureaside C with other compounds have revealed a notable gap in the currently available scientific literature. To provide a valuable and relevant resource, this guide will focus on the synergistic properties of flavonoids structurally related to this compound, namely luteolin, quercetin, and apigenin. This compound is a glycoside of luteolin, and the study of these related compounds can offer significant insights into the potential mechanisms and synergistic partners for this class of molecules.

This guide presents a comparative analysis of the synergistic effects of these flavonoids with conventional chemotherapy agents, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Effects

The synergistic potential of combining flavonoids with chemotherapeutic drugs is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, with a reduction in the IC50 of a chemotherapeutic agent in the presence of a flavonoid indicating enhanced efficacy.

Table 1: Synergistic Effects of Luteolin with Chemotherapeutic Agents

Cell LineChemotherapeutic AgentLuteolin ConcentrationIC50 of Chemo Agent (Alone)IC50 of Chemo Agent (with Luteolin)Combination Index (CI)Reference
CAOV3/DDP (Cisplatin-resistant Ovarian Cancer)Cisplatin10, 50, 100 µMNot specifiedSignificantly decreased< 1 (Synergistic)[1]
HCT116 (Colon Cancer)Cisplatin40 µMNot specifiedSignificantly decreasedNot specified[2]
4T1 and MDA-MB-231 (Breast Cancer)DoxorubicinNot specifiedMarkedly decreasedMarkedly decreasedNot specified[3]

Table 2: Synergistic Effects of Quercetin with Chemotherapeutic Agents

Cell LineChemotherapeutic AgentQuercetin ConcentrationIC50 of Chemo Agent (Alone)IC50 of Chemo Agent (with Quercetin)Combination Index (CI)Reference
MCF-7 (Breast Cancer)Doxorubicin10 µM0.133 µM0.114 µM< 1 (Synergistic)[4][5]
T47D (Breast Cancer)Doxorubicin25 µM250 nM50 nMNot specified[6]
Ovarian Cancer CellsCisplatinNot specifiedNot specifiedIncreased cisplatin sensitivityNot specified[7]

Table 3: Synergistic Effects of Apigenin with Chemotherapeutic Agents

Cell LineChemotherapeutic AgentApigenin ConcentrationEffectReference
A549, H1299, A549R (Non-Small Cell Lung Cancer)Cisplatin30, 40 µMEnhanced antitumor effect[8][9][10]
A549 (Non-Small Cell Lung Cancer)CisplatinNot specifiedMagnified cytotoxic impact[11]

Experimental Protocols

A standardized workflow is crucial for assessing the synergistic effects of compound combinations. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[12]

  • Compound Treatment: Treat cells with various concentrations of the individual flavonoids, chemotherapeutic agents, and their combinations for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[13]

Determination of Synergy (Combination Index and Isobologram Analysis)

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[15]

  • Dose-Response Curves: Generate dose-response curves for each compound individually and in combination using data from the MTT assay.

  • Combination Index (CI) Calculation: The CI is calculated using software like CalcuSyn or CompuSyn.[16][17] The formula is based on the doses of each drug required to produce a certain effect when used alone versus in combination.

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Isobologram Analysis: This graphical method provides a visual representation of the interaction.[18][19] The doses of the two drugs required to produce a specific effect are plotted on the x and y axes. A data point falling below the line of additivity indicates synergy.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

  • Cell Treatment: Treat cells with the compounds of interest as previously described.

  • Cell Staining: Harvest and wash the cells, then resuspend them in a binding buffer containing Annexin V-FITC and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in relevant signaling pathways.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bcl-2, caspases) followed by secondary antibodies conjugated to an enzyme.

  • Detection: Visualize the protein bands using a suitable detection reagent.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of flavonoids with chemotherapeutic agents are often attributed to their ability to modulate multiple cellular signaling pathways, leading to enhanced apoptosis, cell cycle arrest, and inhibition of drug resistance mechanisms.

Apoptosis Induction

Flavonoids can enhance the pro-apoptotic effects of chemotherapy through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20][21]

  • Intrinsic Pathway: Flavonoids can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and activation of caspase-9 and caspase-3.[3][22]

  • Extrinsic Pathway: Some flavonoids can increase the expression of death receptors (e.g., Fas) and their ligands, leading to the activation of caspase-8 and subsequent executioner caspases.[22]

Apoptosis_Pathway Chemo Chemotherapeutic Agent DNA_Damage DNA Damage Chemo->DNA_Damage Flavonoid Flavonoid p53 p53 Activation Flavonoid->p53 Bcl2 Bcl-2 ↓ Flavonoid->Bcl2 DeathReceptor Death Receptors Flavonoid->DeathReceptor DNA_Damage->p53 Bax Bax ↑ p53->Bax p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 DeathReceptor->Casp8 Casp8->Casp3

Caption: Flavonoid-Chemotherapy Induced Apoptosis Pathway.

Cell Cycle Arrest

Flavonoids can potentiate chemotherapy-induced cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[23][24] For example, combinations can lead to arrest at the G2/M phase, making the cells more susceptible to the DNA-damaging effects of drugs like cisplatin.

Inhibition of Drug Resistance

Some flavonoids can reverse or mitigate drug resistance mechanisms. For instance, quercetin has been shown to interact with P-glycoprotein (P-gp), a transporter that effluxes chemotherapy drugs out of cancer cells, thereby increasing the intracellular concentration of the drug.[5]

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for investigating the synergistic effects of two compounds.

Synergy_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Dose_Response Single Agent Dose-Response (MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Combination_Design Design Combination Experiment IC50->Combination_Design Combination_Assay Combination Assay (MTT Assay) Combination_Design->Combination_Assay Synergy_Analysis Synergy Analysis (CI, Isobologram) Combination_Assay->Synergy_Analysis Mechanism_Study Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) Synergy_Analysis->Mechanism_Study Conclusion Conclusion Mechanism_Study->Conclusion

References

Reproducibility of Biological Effects of Phenylethanoid Glycosides from Digitalis purpurea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published, peer-reviewed data on the biological effects of Purpureaside C. While a commercial supplier, MedChemExpress, describes this compound as a phenolic glycoside with "significant proinflammatory action," no experimental data or citations are provided to substantiate this claim. Our extensive search for primary research articles detailing the biological activities of this compound did not yield any studies with quantitative data or experimental protocols.

Therefore, an assessment of the reproducibility of this compound's biological effects across studies is not currently possible.

In contrast, other phenylethanoid glycosides isolated from Digitalis purpurea and the closely related, well-studied compound acteoside (verbascoside) have been the subject of multiple investigations. This guide provides a comparative overview of the reported biological effects of these related compounds to offer a valuable resource for researchers interested in the bioactivity of phenylethanoid glycosides from this plant species.

Comparative Biological Activities of Phenylethanoid Glycosides from Digitalis purpurea and Acteoside

The available data indicates that several phenylethanoid glycosides from Digitalis purpurea exhibit anti-inflammatory and protein kinase C alpha (PKCα) inhibitory activities, which contrasts with the unsubstantiated claim of proinflammatory effects for this compound.

Quantitative Data Summary
CompoundBiological ActivityAssay SystemIC50 ValueReference
Calceolarioside A PKCα Inhibitionin vitro enzyme assay0.6 µM[1][2]
Forsythiaside PKCα Inhibitionin vitro enzyme assay1.9 µM[1][2]
Calceolarioside B PKCα Inhibitionin vitro enzyme assay4.6 µM[1][2]
Acteoside (Verbascoside) PKCα Inhibitionin vitro enzyme assay9.3 µM[1][2]
Plantainoside D PKCα Inhibitionin vitro enzyme assay14.8 µM[1][2]
Leucosceptoside A PKCα Inhibitionin vitro enzyme assay19.0 µM[1][2]
Poliumoside PKCα Inhibitionin vitro enzyme assay24.4 µM[1][2]
Purpureaside A iNOS InhibitionLPS-stimulated RAW264.7 macrophagesPotent inhibition (IC50 not specified)[3]
Acteoside (Verbascoside) DPPH Radical Scavengingin vitro chemical assay19.89 µg/mL[4]
Acteoside (Verbascoside) Cu2+-induced LDL Peroxidationin vitro assay63.31 µg/mL[4]
Acteoside (Verbascoside) TRPV3 Channel InhibitionHuman and mouse TRPV3 channels14.1 ± 3.3 μM (human)[4]

Experimental Protocols

Protein Kinase Cα (PKCα) Inhibition Assay

The inhibitory activity of the phenylethanoid glycosides against PKCα was determined through a bioassay-directed fractionation of extracts from Digitalis purpurea. The extracts were subjected to partition between various organic solvents and aqueous methanol, with the bioactive components concentrated in the n-butanol fraction. Further separation was achieved using column chromatography on silica gel and preparative thin-layer chromatography on RP-18 plates. The IC50 values were then determined for the isolated compounds.[1][2]

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

The anti-inflammatory effects of Purpureaside A, desrhamnosyl acteoside, calceolarioside B, and plantainoside D were investigated in RAW264.7 macrophage cells. The cells were stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS. The ability of the compounds to inhibit iNOS mRNA and protein expression was evaluated. To elucidate the mechanism, the effects on the activation of the transcription factors NF-κB and AP-1 were assessed, with a reporter gene assay using an AP-1 specific luciferase reporter being employed to determine the impact on AP-1 activity.[3]

Antioxidant Activity Assays for Acteoside (Verbascoside)

The antioxidant capacity of acteoside has been evaluated using multiple methods. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. The inhibition of Cu2+-induced low-density lipoprotein (LDL) lipid peroxidation assesses the compound's ability to protect LDL from oxidation, a key event in the development of atherosclerosis.[4]

Signaling Pathways and Experimental Workflows

PKCα Inhibition by Phenylethanoid Glycosides

The following diagram illustrates the general experimental workflow for the isolation and identification of PKCα inhibitors from Digitalis purpurea.

PKC_inhibition_workflow plant_extract Digitalis purpurea CH2Cl2-MeOH (1:1) extract partition Solvent Partitioning plant_extract->partition n_butanol n-BuOH fraction (active) partition->n_butanol column_chrom Silica Gel Column Chromatography n_butanol->column_chrom fractions Fractions column_chrom->fractions prep_tlc Preparative RP-18 TLC fractions->prep_tlc isolated_compounds Isolated Phenylethanoid Glycosides (Calceolarioside A, B, etc.) prep_tlc->isolated_compounds pkc_assay PKCα Inhibition Assay isolated_compounds->pkc_assay ic50 Determination of IC50 values pkc_assay->ic50

Caption: Workflow for the bioassay-guided isolation of PKCα inhibitors.

Anti-inflammatory Mechanism of Purpureaside A

Purpureaside A has been shown to inhibit LPS-induced iNOS expression in macrophages by suppressing the AP-1 signaling pathway, without significantly affecting the NF-κB pathway.

PurpureasideA_pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFKB_activation NF-κB Activation TLR4->NFKB_activation AP1_activation AP-1 Activation TLR4->AP1_activation p65_translocation p65 Nuclear Translocation NFKB_activation->p65_translocation iNOS_expression iNOS Gene Expression p65_translocation->iNOS_expression AP1_luciferase AP-1 Reporter Gene AP1_activation->AP1_luciferase AP1_luciferase->iNOS_expression PurpureasideA Purpureaside A PurpureasideA->AP1_activation Inhibits

Caption: Purpureaside A inhibits iNOS expression via the AP-1 pathway.

References

The Structural Secrets of Neuroprotection: A Comparative Guide to Purpureaside C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of Purpureaside C and its analogs, a class of phenylethanoid glycosides (PhGs) with promising neuroprotective properties. By examining experimental data and key structural modifications, we aim to provide a comprehensive resource for the rational design of novel neuroprotective agents.

This compound is a member of the diverse family of phenylethanoid glycosides, naturally occurring compounds found in a variety of medicinal plants.[1] These molecules are characterized by a central glucose unit linked to a hydroxy-phenylethyl moiety and an acylated sugar chain, often featuring a caffeic acid derivative. The inherent antioxidant and neuroprotective activities of PhGs have made them a focal point of research for therapeutic interventions in neurodegenerative diseases.[2][3][4] This guide will compare the neuroprotective and antioxidant activities of this compound's structural relatives and synthetic derivatives, offering insights into the chemical features crucial for their therapeutic potential.

Comparative Analysis of Biological Activity

The neuroprotective and antioxidant activities of phenylethanoid glycosides are profoundly influenced by their structural components. The number and position of hydroxyl groups on both the phenylethyl and caffeic acid moieties, as well as the nature and arrangement of the sugar units, play a critical role in their efficacy.

Neuroprotective Effects

Studies on various phenylethanoid glycosides have revealed key structural determinants for their ability to protect neuronal cells from damage. Analogs are often tested for their capacity to mitigate toxicity induced by agents like hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA) in neuronal cell lines such as PC12.[5][6]

Compound/AnalogModel SystemConcentrationNeuroprotective EffectReference
ActeosideGlutamate-induced toxicity in PC12 cellsPretreatmentSignificantly suppressed cell viability loss and apoptosis[6]
IsoacteosideGlutamate-induced toxicity in PC12 cellsPretreatmentSignificantly suppressed cell viability loss and apoptosis[6]
Synthetic Analog 56-OHDA-induced damage in PC12 cells-Superior activity to Edaravone[5]
Synthetic Analog 66-OHDA-induced damage in PC12 cells-Superior activity to Edaravone[5]
Synthetic Analog 86-OHDA-induced damage in PC12 cells-Superior activity to Edaravone[5]
Forsythoside BGlutamate-induced neurotoxicity in rat cortical cells0.1 - 10 µMSignificant attenuation of neurotoxicity[7]
EchinacosideGlutamate-induced neurotoxicity in rat cortical cells0.1 - 10 µMSignificant attenuation of neurotoxicity[7][8]
Antioxidant Activity

The antioxidant capacity of phenylethanoid glycosides is a cornerstone of their neuroprotective mechanism. This activity is often evaluated through assays that measure radical scavenging ability, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The catechol (3,4-dihydroxy) substitution pattern on both the phenylethyl and caffeic acid moieties is a well-established feature for potent antioxidant activity.[9]

Compound/AnalogAntioxidant AssayIC₅₀ ValueReference
ActeosideABTS radical scavengingMore potent than Trolox[9]
Forsythoside BABTS radical scavengingMore potent than Trolox[9]
PoliumosideABTS radical scavengingMore potent than Trolox[9]
ActeosideDPPH radical scavengingOrder of activity: Acteoside > Forsythoside B > Poliumoside[9]
Isoacteoside-Potent antioxidant[6]

Key Structure-Activity Relationships

The accumulated data on phenylethanoid glycosides allows for the deduction of several key structure-activity relationships that govern their neuroprotective and antioxidant effects.

Caption: General structure of phenylethanoid glycosides and key SAR insights.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are summaries of common protocols used in the assessment of this compound analogs.

Neuroprotection Assays

Cell Culture and Treatment: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells. They are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For neuroprotection experiments, cells are pre-treated with the test compounds for a specified duration before being exposed to a neurotoxic agent such as H₂O₂ or glutamate.[6]

Cell Viability Assay (MTT Assay): Cell viability is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. The absorbance of the dissolved formazan is measured spectrophotometrically, which is proportional to the number of living cells.

Apoptosis Assays: Apoptosis, or programmed cell death, can be quantified using various methods. One common technique is the measurement of caspase-3 activity, a key executioner caspase in the apoptotic pathway.[6] Another method involves observing morphological changes, such as chromatin condensation and nuclear fragmentation, using fluorescent microscopy after staining with dyes like Hoechst 33342.

cluster_workflow Neuroprotection Assay Workflow A Seed PC12 Cells B Pre-treat with PhG Analogs A->B C Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) B->C D Assess Cell Viability (MTT Assay) C->D E Measure Apoptosis (Caspase-3 Activity) C->E

Caption: A typical workflow for assessing the neuroprotective effects of PhG analogs.

Antioxidant Assays

DPPH Radical Scavenging Assay: The DPPH assay is a common method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The change in absorbance is measured to determine the scavenging activity.

ABTS Radical Cation Decolorization Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant concentration. The absorbance is measured spectrophotometrically.[9]

Signaling Pathways in Neuroprotection

The neuroprotective effects of phenylethanoid glycosides are often mediated through the modulation of intracellular signaling pathways. A key pathway implicated in the cellular defense against oxidative stress is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[4]

cluster_pathway Nrf2/ARE Signaling Pathway PhG Phenylethanoid Glycosides Nrf2 Nrf2 PhG->Nrf2 promotes activation ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 induces dissociation Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

Caption: The role of PhGs in the Nrf2/ARE antioxidant signaling pathway.

By activating the Nrf2/ARE pathway, phenylethanoid glycosides can upregulate the expression of a suite of antioxidant and cytoprotective genes, thereby enhancing the cell's capacity to combat oxidative stress and promoting neuronal survival.

References

Potential for Purpureaside C Drug-Drug Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical and clinical development. This guide provides a comparative analysis of the potential for Purpureaside C, a phenylpropanoid glycoside, to engage in such interactions, drawing upon experimental data from structurally similar compounds.

Due to a lack of direct experimental data on this compound, this guide leverages findings from studies on verbascoside (also known as acteoside), a closely related phenylethanoid glycoside, and other relevant compounds. This comparative approach allows for an informed prediction of this compound's metabolic behavior and its potential to interfere with the metabolism of co-administered drugs.

Executive Summary

Comparative Analysis of Metabolic Pathways

Compounds structurally related to this compound, such as verbascoside, are primarily metabolized through conjugation reactions (Phase II metabolism) rather than oxidative reactions catalyzed by CYP enzymes (Phase I metabolism)[1][2].

Table 1: Comparison of Metabolic Pathways

CompoundPrimary Metabolic PathwayKey MetabolitesReference
Verbascoside Phase II ConjugationMethylated, sulfated, and glucuronidated conjugates[1][2][1][2]
This compound (Predicted) Phase II ConjugationLikely to form methylated, sulfated, and glucuronidated conjugates.-

This metabolic profile suggests that this compound is unlikely to be a significant substrate for CYP enzymes, reducing the probability of competitive inhibition with other drugs metabolized by this system.

In Vitro Inhibition of Cytochrome P450 Enzymes

In vitro studies using human liver microsomes and recombinant CYP enzymes are standard methods for assessing the inhibitory potential of a compound on drug metabolism. Data from verbascoside indicates weak inhibitory activity against major CYP isoforms.

Table 2: In Vitro Inhibition of Human CYP Enzymes by Verbascoside

CYP IsoformVerbascoside IC50 (µM)Inhibition PotentialReference
CYP1A2 83Weak[1][2]
CYP2C19 > 100 (Stimulation observed)Very Weak / Stimulatory[1]
CYP2D6 > 100Very Weak[1]
CYP3A4 > 50Very Weak[1]
CYP1B1 86Weak[1][2]
CYP2A6 No inhibitionNone[1]
CYP19A1 No inhibitionNone[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Higher IC50 values indicate weaker inhibition.

The high IC50 values for verbascoside across all tested CYP isoforms suggest that clinically relevant concentrations of this compound are unlikely to cause significant inhibition of these enzymes[1].

Caffeic acid, a structural component of many phenylpropanoid glycosides, has shown some inhibitory effects on CYP enzymes in vitro. However, as part of a larger glycoside molecule like this compound, these effects are likely attenuated.

Table 3: In Vitro Inhibition of Human CYP Enzymes by Caffeic Acid

CYP IsoformCaffeic Acid Kᵢ (µM)Inhibition TypeReference
CYP1A2 1.16Competitive[3]
CYP2C9 0.95Competitive[3]
CYP2D6 1.10Competitive[3]
CYP3A4 0.72 (IC50)Noncompetitive[4]

Kᵢ (inhibition constant) is another measure of inhibitor potency, with lower values indicating stronger inhibition.

While caffeic acid itself shows potent inhibition of some CYPs, the glycosylation in this compound is expected to significantly reduce this inhibitory potential.

Experimental Protocols

The data presented in this guide are based on standard in vitro methodologies for assessing drug metabolism and enzyme inhibition.

In Vitro Metabolism Studies
  • System: Human liver microsomes (HLM) and human liver cytosol.

  • Method: Incubation of the test compound (e.g., verbascoside) with HLM or cytosol in the presence of necessary cofactors (e.g., NADPH for oxidation, UDPGA for glucuronidation, PAPS for sulfation, SAM for methylation).

  • Analysis: Metabolites are identified and quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS)[1][2].

CYP Inhibition Assays
  • System: Recombinant human CYP enzymes or pooled human liver microsomes.

  • Method: A specific probe substrate for each CYP isoform is incubated with the enzyme in the presence of varying concentrations of the test compound. The formation of the metabolite of the probe substrate is measured.

  • Analysis: The rate of metabolite formation is compared to a control (no inhibitor), and the IC50 value is calculated by fitting the data to a dose-response curve[1].

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the predicted metabolic pathway of this compound and the typical workflow for assessing CYP inhibition.

Predicted Metabolic Pathway of this compound This compound This compound Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Methylation Methylation Phase II Metabolism->Methylation Sulfation Sulfation Phase II Metabolism->Sulfation Glucuronidation Glucuronidation Phase II Metabolism->Glucuronidation Excretion Excretion Methylation->Excretion Sulfation->Excretion Glucuronidation->Excretion CYP Inhibition Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis CYP Enzyme CYP Enzyme Incubation at 37°C Incubation at 37°C CYP Enzyme->Incubation at 37°C Probe Substrate Probe Substrate Probe Substrate->Incubation at 37°C This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Incubation at 37°C Metabolite Quantification (LC-MS) Metabolite Quantification (LC-MS) Incubation at 37°C->Metabolite Quantification (LC-MS) IC50 Calculation IC50 Calculation Metabolite Quantification (LC-MS)->IC50 Calculation

References

Safety Operating Guide

Navigating the Safe Disposal of Purpureaside C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the responsible management of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Purpureaside C, a phenolic glycoside used in various research applications. Adherence to these protocols is vital for minimizing environmental impact and safeguarding laboratory personnel.

Key Handling and Safety Data for this compound

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes essential information for this compound.

PropertyValue
CAS Number 108648-07-3
Molecular Formula C₃₅H₄₆O₂₀
Appearance Powder
Storage Temperature -20°C for long-term storage; 2-8°C for short-term storage.[1]
Purity >97% or 99.40% depending on the supplier.[1][2]
Solubility Soluble in DMSO.
Incompatibilities Information not specified; however, general best practices suggest avoiding contact with strong oxidizing agents.
Primary Hazards While specific GHS classifications were not detailed in the provided search results, it is prudent to handle it as a potentially hazardous substance. Avoid ingestion and inhalation.[1]

Experimental Protocol: Disposal of this compound Waste

The following procedures are based on general best practices for chemical waste disposal and information from the Material Safety Data Sheet (MSDS) for this compound.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure that appropriate PPE is worn. This includes:

  • Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166).[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the waste.[1]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a respirator should be worn.[1]

2. Waste Segregation and Collection: Proper segregation is crucial to prevent unintended reactions and ensure compliant disposal.

  • Solid Waste (Unused/Expired Product or Contaminated Solids):

    • Carefully sweep up any solid this compound, avoiding dust formation.[1]

    • Place the solid waste into a clearly labeled, sealed, and compatible chemical waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container or a separate, clearly labeled bag for solid chemical waste.

  • Liquid Waste (Solutions containing this compound):

    • Do not dispose of solutions containing this compound down the drain. [1]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.

    • The container must be compatible with the solvent used to dissolve the this compound.

    • Ensure the container is kept tightly closed when not in use.

3. Waste Labeling and Storage: Accurate labeling and proper storage are critical for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3] If it is a solution, the solvent and approximate concentration should also be listed.

  • Storage:

    • Store waste containers in a designated and well-ventilated chemical waste storage area.

    • Ensure that the storage area is away from incompatible materials.

    • Containers should not be stored near sinks or floor drains.[3]

4. Final Disposal: The ultimate disposal of chemical waste must be handled by professionals.

  • Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.

  • Follow all institutional, local, state, and federal regulations for chemical waste disposal.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

PurpureasideC_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid storage Step 3: Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage disposal Step 4: Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Purpureaside C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Purpureaside C in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this compound.

I. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource
CAS Number 108648-07-3[1]
Molecular Formula C35H46O20[1]
Molecular Weight 786.7 g/mol [1][2]
Purity >97%[1]
Recommended Storage -20°C (long-term), 2-8°C (short-term)[1]
Stock Solution Storage -80°C (up to 6 months), -20°C (up to 1 month)[3]

II. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following PPE is recommended when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[1]

  • Eye Protection: Safety glasses or goggles that are approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory to protect against dust particles or splashes.[1]

  • Skin and Body Protection: A standard laboratory coat or disposable coveralls should be worn to protect skin and personal clothing. The type of body protection should be chosen based on the concentration and amount of the substance being handled and the specific workplace conditions.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] This is especially important when handling the powdered form of the compound.

III. Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.

A. Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and CAS number on the label match the order.

  • Storage: Store the container in a tightly sealed, dry, and well-ventilated area. For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.[1] Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[3]

  • Preparation for Use:

    • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

    • Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation of dust.

  • During Use:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the compound.[1]

  • Spill Management:

    • In case of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1]

    • Do not let the product enter drains.[1]

B. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in accordance with all applicable federal, state, and local environmental regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

IV. First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

V. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Purpureaside_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_contingency Contingency A Receive & Inspect Shipment B Store at Recommended Temperature (-20°C long-term, 2-8°C short-term) A->B C Don Personal Protective Equipment (PPE) B->C D Equilibrate Container to Room Temperature C->D E Weigh Compound in Ventilated Enclosure D->E F Prepare Solution in Fume Hood E->F G Clean Work Area F->G K Spill or Exposure Occurs F->K H Dispose of Waste Properly G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid & Spill Cleanup Procedures K->L L->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.